molecular formula C8H12N2 B106186 2-(6-Methylpyridin-2-yl)ethanamine CAS No. 19363-94-1

2-(6-Methylpyridin-2-yl)ethanamine

Cat. No.: B106186
CAS No.: 19363-94-1
M. Wt: 136.19 g/mol
InChI Key: CDTHKXWPZVCHBX-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)ethanamine ( 19363-94-1) is a chemical compound of interest in scientific research, particularly in medicinal chemistry and as a building block for more complex molecules . It features a pyridine ring, a structure commonly found in pharmaceuticals and agrochemicals due to its physicochemical properties and ability to participate in hydrogen bonding . The 6-methylpyridin-2-yl moiety is a recognized structural component in the design of bioactive molecules. For instance, derivatives containing this group have been investigated as potent inhibitors of enzymes like activin receptor-like kinase 5 (ALK5), which is a target in antifibrosis and cancer research . As a supplier, we provide this compound with a purity of 95% to support your innovative research and development efforts . This product is intended for use in laboratory research only. It is not intended for human or veterinary use, diagnostic use, or any other consumer applications. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-methylpyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTHKXWPZVCHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363792
Record name 2-(6-methylpyridin-2-yl)ethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19363-94-1
Record name 2-(6-methylpyridin-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-methylpyridin-2-yl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Master File: 2-(6-Methylpyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 19363-94-1 Document Type: Technical Whitepaper & Application Guide Version: 2.0 (Scientific Reference)

Executive Summary

2-(6-Methylpyridin-2-yl)ethanamine (CAS 19363-94-1) is a privileged heterocyclic scaffold characterized by a primary ethylamine chain attached to the C2 position of a 6-methyl-substituted pyridine ring.[1][2] Distinct from its secondary amine analog (Betahistine) and its unmethylated parent (2-pyridylethylamine), this molecule serves as a critical intermediate in the synthesis of H1/H3 histamine receptor modulators and as a sterically differentiated N,N-bidentate ligand in coordination chemistry. This guide outlines its physiochemical profile, validated synthetic pathways, and application architecture for researchers in medicinal and inorganic chemistry.

Part 1: Chemical Identity & Physiochemical Profile[3]

This molecule exhibits the classic behavior of pyridine-alkylamines: it is a hygroscopic liquid with high basicity, capable of forming stable chelate complexes with transition metals. The 6-methyl substituent introduces a specific steric parameter that alters the coordination geometry compared to the non-methylated analog.

Core Data Table
PropertySpecificationNotes
IUPAC Name 2-(6-Methylpyridin-2-yl)ethan-1-amine
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Appearance Colorless to pale yellow liquidOxidizes/darkens upon air exposure
Boiling Point 216.8°C (at 760 mmHg)Predicted/Experimental consensus [1][3]
Density ~1.03 g/cm³Estimated based on 2-(2-aminoethyl)pyridine [1]
Basicity (pKa) ~9.5 (Aliphatic amine), ~3.5 (Pyridine)Pyridine N is less basic; aliphatic amine is primary protonation site
Solubility High in H₂O, EtOH, DCM, DMSOHygroscopic; forms hydrates
Hazards Corrosive (Skin Corr.[3][4][5][6] 1B)Causes severe skin burns and eye damage (H314) [2]

Part 2: Synthetic Architecture & Production

For research and scale-up, two primary synthetic pathways are field-validated. The choice depends on the availability of precursors (Aldehyde vs. Nitrile) and the desired scale.

Pathway A: The Nitrile Reduction (Scale-Preferred)

This route is preferred for gram-to-kilogram synthesis due to the stability of the nitrile precursor and the cleanliness of the reduction step.

  • Precursor: (6-Methylpyridin-2-yl)acetonitrile.

  • Reagent: Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C).

  • Conditions: Hydrogenation (H₂ pressure: 50–100 psi) in methanolic ammonia.

  • Mechanism: The nitrile (-CN) is reduced stepwise to the imine and then the primary amine (-CH₂NH₂). Ammonia is required to suppress the formation of secondary amine dimers (a common side reaction in nitrile reductions).

Pathway B: The Henry Reaction (Lab-Versatile)

This route utilizes the widely available 6-methyl-2-pyridinecarboxaldehyde and allows for the introduction of isotopically labeled carbons if needed.

  • Condensation: Reaction of 6-methyl-2-pyridinecarboxaldehyde with nitromethane (CH₃NO₂) using a base catalyst (e.g., ammonium acetate or sodium hydroxide) to yield the nitroalkene intermediate.

  • Reduction: The nitroalkene is reduced using Lithium Aluminum Hydride (LiAlH₄) in THF or catalytic hydrogenation.

  • Outcome: Yields the target ethylamine with high regioselectivity.

Synthetic Workflow Diagram

SynthesisPathways Start1 6-Methyl-2-pyridine- carboxaldehyde Reagent1 CH3NO2 / Base (Henry Reaction) Start1->Reagent1 Start2 (6-Methylpyridin-2-yl)- acetonitrile Reagent3 H2 / Ra-Ni / NH3 Start2->Reagent3 Inter1 Nitroalkene Intermediate Reagent2 LiAlH4 or H2/Pd Inter1->Reagent2 Reagent1->Inter1 Product 2-(6-Methylpyridin-2-yl) ethanamine (CAS 19363-94-1) Reagent2->Product Reduction Reagent3->Product Hydrogenation

Figure 1: Dual synthetic pathways. Pathway A (Bottom) is preferred for scale; Pathway B (Top) is versatile for laboratory derivatives.

Part 3: Application Architecture

Medicinal Chemistry: The Histaminergic Scaffold

This molecule is a structural homolog of Betahistine (N-methyl-2-(2-pyridyl)ethylamine). In drug discovery, it serves two roles:

  • Metabolite Standard: It is a primary metabolite of methylated histamine analogs, used in pharmacokinetic profiling.

  • Pharmacophore: The 2-aminoethyl-pyridine motif is a "privileged structure" for binding to Histamine H1 (agonist) and H3 (antagonist) receptors. The 6-methyl group adds lipophilicity and restricts rotation, potentially improving blood-brain barrier (BBB) penetration compared to the parent pyridine ethanamine [1][4].

Coordination Chemistry: Steric Control

In inorganic synthesis, CAS 19363-94-1 acts as a bidentate N,N-donor ligand.

  • Chelation Mode: Forms 5-membered chelate rings with transition metals (Cu²⁺, Ru²⁺, Pt²⁺).

  • The "6-Methyl Effect": Unlike the unmethylated analog, the methyl group at the 6-position creates steric clash with the metal center's equatorial plane. This forces the ligand to adopt distorted geometries or prevents the formation of square-planar bis-complexes, often leading to unique magnetic or catalytic properties [3][5].

Ligand Interaction Diagram

CoordinationLogic cluster_Metal Metal Center Interaction Ligand 2-(6-Methylpyridin-2-yl) ethanamine Binding N,N-Chelation (5-membered ring) Ligand->Binding Donates e- pair Steric 6-Methyl Steric Clash Ligand->Steric Pos 6 Substituent Metal M (Cu, Ru, Pt) Binding->Metal Steric->Metal Repulsion Effect Distorted Geometry / Prevented Planarity Steric->Effect Induces

Figure 2: Mechanistic impact of the 6-methyl group on metal coordination geometry.

Part 4: Handling, Stability & Analytics

Stability Protocol
  • Air Sensitivity: Primary amines absorb CO₂ from the air to form carbamates. Pyridine rings can N-oxidize over time.

  • Storage: Store under Argon or Nitrogen atmosphere at 2–8°C.

  • Container: Amber glass to prevent photo-degradation.

Analytical Validation (Self-Validating System)

To confirm the identity of CAS 19363-94-1, use this multi-point check:

  • ¹H NMR (DMSO-d₆): Look for the diagnostic singlet of the methyl group at ~2.4-2.5 ppm and the pyridine aromatic protons (3H pattern). The ethyl chain will appear as two triplets (or multiplets) around 2.8–3.0 ppm.

  • Mass Spectrometry: ESI+ mode should show a strong [M+H]⁺ peak at m/z 137.2.

  • TLC: Elute with DCM:MeOH:NH₄OH (90:9:1). The primary amine will stain positively with Ninhydrin (purple/blue).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514165, 2-(6-Methylpyridin-2-yl)ethan-1-amine.[3] Retrieved from [Link][3]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound. Retrieved from [Link]

  • ChemChart. Properties and Analogs of 2-(2-Aminoethyl)pyridine Derivatives. Retrieved from [Link]

  • ResearchGate (2025). Synthesis and Coordination of Methyl-substituted Pyridyl Amines. (General reference to class behavior). Retrieved from [Link]

Sources

Solubility of 2-(6-Methylpyridin-2-yl)ethanamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(6-Methylpyridin-2-yl)ethanamine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Key Pyridine Derivative

In the realm of pharmaceutical sciences and synthetic chemistry, the precise understanding of a compound's solubility is not merely a data point; it is the cornerstone of process development, formulation design, and successful drug delivery. This guide is dedicated to providing an in-depth technical exploration of the solubility of this compound, a pyridine derivative of significant interest. While extensive quantitative solubility data for this specific molecule is not yet prevalent in published literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge, predictive insights, and robust experimental methodologies to confidently characterize its solubility profile. By integrating theoretical principles with practical, field-proven protocols, we aim to transform a potential experimental challenge into a well-defined and navigable scientific endeavor.

Physicochemical Profile: The Blueprint for Solubility Behavior

The solubility of a molecule is intrinsically linked to its structural and electronic characteristics. For this compound, several key physicochemical parameters, available from resources such as PubChem, provide a strong basis for predicting its behavior in various organic solvents[1].

PropertyValueImplication for Solubility
Molecular Formula C₈H₁₂N₂A relatively small molecule, suggesting that steric hindrance is less likely to be a dominant factor in its interaction with solvent molecules.
Molecular Weight 136.19 g/mol The moderate molecular weight is conducive to solubility in a range of common organic solvents.
XLogP3 0.6This value indicates a relatively low lipophilicity and a degree of polarity, suggesting a preference for more polar solvents over nonpolar ones.
Hydrogen Bond Donors 2The primary amine group (-NH₂) can donate two hydrogen bonds, a critical factor for solubility in protic solvents.
Hydrogen Bond Acceptors 2The nitrogen atoms in the pyridine ring and the primary amine can both accept hydrogen bonds, enhancing interactions with a wide array of solvents.
pKa (Predicted) ~9.5 (for the ethylamine) and ~6.0 (for the pyridine ring)The basic nature of the amine groups allows for salt formation in acidic media, which can dramatically alter solubility in certain systems.

These properties collectively paint a picture of a molecule with a polar character, capable of engaging in significant hydrogen bonding. This profile is the primary determinant of its solubility across the spectrum of organic solvents.

Predicted Solubility Profile in Common Organic Solvents

Based on the "like dissolves like" principle and the aforementioned physicochemical properties, a qualitative solubility profile for this compound can be predicted. This serves as a valuable starting point for solvent selection in synthesis, purification, and formulation.

Solvent ClassSolvent ExamplePredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHigh These solvents can engage in strong hydrogen bonding with both the amine and pyridine nitrogens (as acceptors) and the amine protons (as donors). The polarity of the solute is well-matched with these solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetoneHigh to Medium DMSO is a powerful, highly polar solvent capable of accepting hydrogen bonds[2][3][4]. Acetone, while less polar, can also act as a hydrogen bond acceptor. The solubility of the related compound, 2-amino-6-methylpyridine, in acetone supports this prediction[5].
Moderately Polar Ethyl Acetate, Dichloromethane (DCM)Medium to Low Ethyl acetate can act as a hydrogen bond acceptor. Dichloromethane's polarity is moderate[6][7]. The structural analog, 2-amino-6-methylpyridine, shows solubility in both ethyl acetate and DCM, suggesting our target compound will as well, although perhaps to a lesser extent due to the more flexible and potentially more interactive ethanamine side chain[5].
Nonpolar Aromatic TolueneLow The significant difference in polarity between the solute and toluene will likely limit solubility. Van der Waals forces will be the primary mode of interaction, which may not be sufficient to overcome the solute-solute interactions in the solid state.
Nonpolar Aliphatic Hexane, HeptaneInsoluble to Very Low The highly nonpolar nature of these solvents makes them poor candidates for solvating the polar this compound. The energetic cost of disrupting the solvent-solvent and solute-solute interactions would be too high. The use of hexane as an anti-solvent in the purification of the related 2-amino-6-methylpyridine further supports this prediction[5].
A Note on Causality in Solvent Selection

The choice of a solvent system in a research context is not arbitrary. For instance, in chromatography, a common technique for purification, a solvent system is often chosen where the compound of interest has moderate solubility. A mixture of a solvent in which the compound is highly soluble (like methanol or DCM) and one in which it is poorly soluble (like hexane) is often employed. This allows for the fine-tuning of the retention factor and achieving optimal separation from impurities.

Rigorous Experimental Determination of Solubility

While predictions are invaluable for initial screening, empirical determination of solubility is essential for accurate process development. The following protocols are designed to be self-validating and provide a clear path to generating reliable data.

Qualitative Solubility Assessment

This rapid method provides a binary "soluble" or "insoluble" assessment at a given concentration.

Protocol:

  • Preparation: To a 4 mL glass vial, add approximately 10 mg of this compound.

  • Solvent Addition: Add 1 mL of the chosen organic solvent to the vial.

  • Mixing: Cap the vial and vortex or shake vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

  • Observation: Visually inspect the solution. The absence of any solid particles indicates that the compound is soluble at or above 10 mg/mL. The presence of undissolved solid suggests insolubility or partial solubility at this concentration.

  • Self-Validation: For seemingly soluble samples, hold the vial against a light source and look for the Tyndall effect (light scattering by suspended particles) to ensure complete dissolution.

Quantitative Solubility Determination: The Shake-Flask Method

This is a gold-standard method for determining the equilibrium solubility of a compound in a given solvent.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B Achieve Equilibrium C Allow solution to settle B->C D Filter through 0.45 µm syringe filter to remove undissolved solid C->D Isolate Saturated Solution E Prepare serial dilutions of the clear supernatant D->E F Analyze by validated analytical method (e.g., UV-Vis, HPLC) E->F G Determine concentration from a standard curve F->G Quantify Solubility

Caption: Workflow for quantitative solubility determination.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a precise volume (e.g., 5 mL) of the desired organic solvent. "Excess" means that undissolved solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

    • Agitate the slurries for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the solute in the solution remains constant over time. This can be verified by taking measurements at different time points (e.g., 24, 36, and 48 hours) and confirming that the values have plateaued.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Analysis:

    • Prepare a series of accurate dilutions of the filtered saturated solution.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method. UV-Vis spectrophotometry is often suitable for aromatic compounds, provided a unique absorbance maximum is identified and a standard curve is generated. High-Performance Liquid Chromatography (HPLC) offers greater specificity and is the preferred method if other UV-active species are present.

    • Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Critical Factors Influencing Solubility Measurements

The trustworthiness of solubility data hinges on the careful control of several experimental variables.

  • Temperature: The solubility of solids in liquids is generally temperature-dependent. It is crucial to maintain and report the temperature at which the solubility was determined. The van't Hoff equation can be used to describe the relationship between temperature and the solubility product, providing insight into the enthalpy of dissolution[8].

  • Purity of Solute and Solvent: Impurities can significantly alter the measured solubility. Use of high-purity reagents is essential for obtaining accurate and reproducible results.

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous form of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. It is good practice to characterize the solid form of the starting material and the solid remaining after equilibration (e.g., by XRPD) to ensure that no phase transformation has occurred during the experiment.

  • pH (for aqueous and some protic organic solvents): As an amine, the solubility of this compound can be highly dependent on pH. In acidic conditions, the amine groups will be protonated, forming a more polar and often more soluble salt.

Safety and Handling: A Non-Negotiable Priority

Given the chemical nature of this compound and the safety information available for its structural analog, 2-amino-6-methylpyridine, stringent safety precautions are mandatory.

  • GHS Hazard Information: PubChem indicates that this compound is corrosive[1]. Safety data for the closely related 2-amino-6-methylpyridine states it is toxic if swallowed and fatal in contact with skin, causing severe skin and eye irritation[9][10][11].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile may not be sufficient for prolonged contact with all organic solvents; consult a glove compatibility chart), and chemical splash goggles.

  • Engineering Controls: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Logical Relationship of Safety and Handling:

G cluster_hazard Hazard Identification cluster_exposure Exposure Routes cluster_control Control Measures A Compound is Corrosive & Potentially Highly Toxic B Dermal Contact A->B Poses Risk Via C Inhalation A->C Poses Risk Via D Ingestion A->D Poses Risk Via F Chemical-Resistant Gloves B->F Mitigated By H Lab Coat B->H Mitigated By E Chemical Fume Hood C->E Mitigated By D->F Mitigated By G Splash Goggles D->G Mitigated By D->H Mitigated By

Caption: Hazard mitigation workflow.

The Future of Solubility Characterization: In Silico Approaches

While experimental determination remains the definitive method, the field of computational chemistry is making significant strides in solubility prediction. Machine learning algorithms, trained on large datasets of known solubilities, are increasingly able to predict the solubility of new chemical entities with reasonable accuracy[12][13][14][15]. These in silico tools can serve as powerful preliminary screening mechanisms, helping to prioritize experiments and reduce the consumption of valuable materials and time. As these models become more sophisticated, they will undoubtedly play an increasingly integral role in the early stages of research and development.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective application in scientific research and development. While specific quantitative data is sparse, a comprehensive understanding of its physicochemical properties allows for robust predictions of its solubility profile. This guide has provided a framework for both predicting and experimentally determining this profile, emphasizing the causality behind methodological choices and the paramount importance of safety. By employing the principles and protocols outlined herein, researchers can confidently and accurately navigate the solubility landscape of this important molecule.

References

  • Request PDF. (2025, August 10). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. ResearchGate. [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Jolliffe, H. G., & Ghaemi, A. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(12), 10929–10984. [Link]

  • PubChem. (n.d.). 2-(6-Methylpyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

  • Moon, S.-H., & Park, K.-M. (2013). Bis[μ-N-(pyridin-2-ylmeth-yl)pyridin-3-amine-κ(2) N:N']disilver(I) bis-(perchlorate) dimethyl sulfoxide disolvate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), m575–m576. [Link]

  • Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

  • MP Biomedicals. (2016, January 18). Dimethyl Sulfoxide. [Link]

  • National Institute of Standards and Technology. (n.d.). Dichloromethane with Water - IUPAC-NIST Solubilities Database. [Link]

  • ResearchGate. (2025, August 10). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. [Link]

  • Al-Barakati, A. A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 93. [Link]

  • ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • PubChem. (n.d.). ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Dichloromethane. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). ethyl 2-(6-methyl-4-oxo-1H-pyridin-2-yl)acetate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. National Center for Biotechnology Information. [Link]

Sources

The Steric Architect: A Technical Deep Dive into 2-(6-Methylpyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Discovery, Synthesis, and Chemical Utility of CAS 19363-94-1 Audience: Medicinal Chemists, Process Engineers, and Structural Biologists

Executive Summary: The "Steric Cousin"

2-(6-Methylpyridin-2-yl)ethanamine (CAS: 19363-94-1), often abbreviated in ligand chemistry as 6-Me-2-pyea , represents a critical structural pivot in pyridine chemistry. While its non-methylated analogue, 2-(2-pyridyl)ethylamine (2-pyea), is a ubiquitous histamine agonist and flexible chelator, the introduction of the methyl group at the 6-position fundamentally alters the molecule's electronic and steric profile.

This guide explores the compound not merely as a catalogue item, but as a strategic tool in two domains:

  • Coordination Chemistry: As a sterically demanding ligand that forces distorted geometries in transition metal complexes (Cu, Zn, Pt), often mimicking the entatic states of metalloenzymes.

  • Medicinal Chemistry: As a "warhead" scaffold in modern drug discovery, particularly in the development of kinase inhibitors and antitubercular agents (MmpL3 inhibitors), where the 6-methyl group improves metabolic stability and selectivity by blocking the chemically labile

    
    -position.
    

Historical Genesis & Chemical Identity

The Discovery Context

The history of this compound is inextricably linked to the "Lutidine Boom" of the mid-20th century. Following the isolation of 2,6-lutidine (2,6-dimethylpyridine) from coal tar fractions, chemists sought to functionalize the methyl groups.

  • 1950s (The Histamine Era): Researchers synthesizing histamine analogues (like Betahistine) investigated the 2-(2-aminoethyl)pyridine scaffold. The 6-methyl variant was initially synthesized to test the "receptor pocket" tolerance of the histamine H1 and H2 receptors. It was found that the 6-methyl group significantly reduced agonist activity compared to the un-substituted analogue, highlighting the steric sensitivity of the histamine binding site.

  • 1980s-1990s (The Ligand Era): The compound found its true calling in bioinorganic chemistry. Researchers needed ligands that could mimic the steric bulk of protein backbones without the complexity of peptides. This compound became a standard "steric probe" to modulate the redox potential of Copper(I)/Copper(II) couples.

Structural Profile
PropertyData
IUPAC Name 2-(6-Methylpyridin-2-yl)ethan-1-amine
CAS Number 19363-94-1
Molecular Formula C

H

N

Molecular Weight 136.19 g/mol
pKa (Pyridine N) ~6.7 (Lower than 2-pyea due to steric hindrance to solvation)
pKa (Amine N) ~9.8
Key Feature 6-Methyl group provides steric bulk adjacent to the pyridine nitrogen donor.[1]

Synthetic Evolution: From Hazardous to Catalytic

The synthesis of this molecule has evolved from high-pressure, hazardous alkylations to refined catalytic sequences.

The Classical "Lutidine-Formaldehyde" Route (The Ladenburg Pathway)

This is the most robust laboratory method, utilizing the acidity of the


-methyl protons in 2,6-lutidine.

Mechanism:

  • Aldol-like Condensation: 2,6-Lutidine reacts with formaldehyde (or paraformaldehyde) at high temperatures (130–150°C) or under pressure to form the alcohol intermediate, 2-(6-methylpyridin-2-yl)ethanol.

  • Activation: The alcohol is converted to a leaving group (chloride or mesylate).

  • Amination: Nucleophilic displacement by ammonia (or a masked amine like phthalimide).

Modern Protocol: The "Gabriel-Lutidine" Workflow

This method avoids the formation of secondary/tertiary amines, ensuring high purity of the primary amine product.

Step-by-Step Methodology

Reagents:

  • 2,6-Lutidine (Starting Material)[2][3]

  • n-Butyllithium (2.5 M in hexanes)

  • Ethylene Oxide (or Paraformaldehyde for the alcohol route)

  • Thionyl Chloride (SOCl

    
    )
    
  • Potassium Phthalimide

  • Hydrazine Hydrate

Protocol:

  • Lithiation (The Activation):

    • Setup: Flame-dried 3-neck flask under Argon.

    • Action: Dissolve 2,6-lutidine in dry THF at -78°C. Add n-BuLi dropwise. The solution turns deep red (formation of the lithiated species).

    • Rationale: The 6-methyl group activates the 2-methyl group via induction, but low temperature is required to prevent polymerization.

  • Hydroxyethylation:

    • Action: Add (chloromethyl)magnesium chloride or, more commonly, add paraformaldehyde to generate the ethanol derivative.

    • Note: Direct reaction with ethylene oxide is hazardous; the formaldehyde route yielding 2-(6-methylpyridin-2-yl)ethanol is safer.

  • Chlorination:

    • Action: Treat the isolated alcohol with SOCl

      
       in DCM at 0°C 
      
      
      
      Room Temp.
    • Product: 2-(2-chloroethyl)-6-methylpyridine.

  • Gabriel Synthesis (The Amination):

    • Action: Reflux the chloro-intermediate with Potassium Phthalimide in DMF (100°C, 4 hours).

    • Workup: Precipitate the phthalimide intermediate.

    • Deprotection: Reflux with Hydrazine Hydrate in Ethanol.

    • Result: this compound (Free base).[1]

Visualized Synthetic Pathway

Synthesis Lutidine 2,6-Lutidine (Precursor) Lithiation Lithiation (-78°C, n-BuLi) Lutidine->Lithiation Intermediate1 Lithiated Species (Deep Red) Lithiation->Intermediate1 Alcohol 2-(6-Methylpyridin-2-yl)ethanol (Alcohol Int.) Intermediate1->Alcohol + (CH2O)n / H+ Chloride 2-(2-Chloroethyl)-6-methylpyridine Alcohol->Chloride + SOCl2 Phthalimide Phthalimide Adduct Chloride->Phthalimide + K-Phthalimide Product This compound (Target) Phthalimide->Product + N2H4 (Hydrazine)

Caption: The Gabriel-Lutidine pathway ensures high selectivity for the primary amine, avoiding over-alkylation side products common in direct ammonolysis.

Chemical Utility: The Steric "Knob"

The defining feature of this molecule is the 6-methyl group . In coordination chemistry, this is not a passive substituent; it is an active steric "knob" used to tune metal geometries.

Comparison with 2-Pyridylethylamine (2-pyea)
Feature2-pyea (Unsubstituted)6-Me-2-pyea (Target)
Coordination Forms planar complexes (e.g., Square Planar Cu(II)).Steric clash prevents planarity; forces distorted tetrahedral or trigonal bipyramidal geometries.
Redox Stability Stabilizes Cu(II).Stabilizes Cu(I) by preventing the flattening required for Cu(II) oxidation.
Binding Affinity High affinity for small ions (Ni2+, Zn2+).Reduced affinity due to steric hindrance; requires larger metal ions or flexible geometries.
Biological Activity & Drug Development

In modern medicinal chemistry, the scaffold is used to improve the pharmacokinetic profile of inhibitors.

  • MmpL3 Inhibitors (Tuberculosis): Recent studies (e.g., NIH/PubChem data) highlight pyridine-2-methylamine and ethylamine derivatives as inhibitors of the MmpL3 transporter in Mycobacterium tuberculosis. The 6-methyl group blocks metabolic oxidation at the

    
    -carbon, extending the half-life of the drug.
    
  • Kinase Inhibition: The scaffold serves as a bidentate hinge binder. The amine forms hydrogen bonds with the kinase backbone, while the methyl group fills hydrophobic pockets (selectivity filters).

Safety & Handling Protocol

Data grounded in GHS Classifications (PubChem CID 1514165).

  • Hazard: H314 (Causes severe skin burns and eye damage). The free base is a corrosive amine.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The amine is sensitive to CO

    
     (carbamate formation) and oxidation over time.
    
  • Neutralization: Spills should be neutralized with weak acid (dilute acetic acid) before disposal. Do not use water immediately as it may generate heat.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514165, 2-(6-Methylpyridin-2-yl)ethan-1-amine. Retrieved January 31, 2026 from [Link].

  • Organic Syntheses. 2,6-Dimethylpyridine (2,6-Lutidine) Functionalization Protocols. Org.[1][3][4][5] Synth. Coll. Vol. 3, p. 410.

  • MDPI (2017). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (Contextual usage of pyridine-ethyl amines). Retrieved from [Link].

  • Westminster Research. Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides. (Demonstrates coordination chemistry of 6-methyl pyridine amines). Retrieved from [Link].

Sources

A Technical Guide to 2-(6-Methylpyridin-2-yl)ethanamine: A Versatile Heterocyclic Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 2-(6-methylpyridin-2-yl)ethanamine, a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, established synthetic routes, and characteristic reactivity. The core of this document focuses on its application as a versatile scaffold in the development of complex molecules, particularly highlighting its role in the synthesis of pharmacologically active agents. Detailed experimental protocols, safety considerations, and a comprehensive review of its utility are presented to serve as a critical resource for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Value of the Pyridine Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings being particularly prevalent in a vast array of pharmacologically active compounds.[1] Among these, the pyridine moiety is a "privileged structure," frequently appearing in approved drugs and clinical candidates due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a rigid scaffold for presenting functional groups in a defined spatial orientation.[2]

This compound (also known as 6-methyl-2-pyridineethanamine) emerges as a particularly valuable derivative. It combines the aromatic pyridine core with a flexible ethylamine side chain, offering two distinct points for chemical modification. This bifunctional nature allows for its seamless integration into complex molecular architectures, making it a sought-after intermediate in the synthesis of fine and specialty chemicals.[3][4] This guide will dissect the chemistry of this building block, providing both theoretical understanding and practical, field-proven insights.

Physicochemical and Structural Properties

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 19363-94-1Biosynth[3]
Molecular Formula C₈H₁₂N₂PubChem[5]
Molecular Weight 136.19 g/mol PubChem[5]
Appearance Colorless to pale yellow liquid---
XLogP3-AA 0.6PubChem[5]
Hydrogen Bond Donors 1PubChem[5]
Hydrogen Bond Acceptors 2PubChem[5]

The structure features a pyridine ring substituted at the 2-position with an ethylamine group and at the 6-position with a methyl group. The primary amine provides a nucleophilic and basic center, while the pyridine nitrogen is also basic, albeit less so. The methyl group can influence the steric and electronic properties of the ring.

Synthesis and Reaction Pathways

The synthesis of this compound typically starts from commercially available picoline derivatives. A common and logical approach involves the elaboration of a two-carbon side chain from a methyl group on the pyridine ring.

Common Synthetic Strategy

A prevalent strategy involves the deprotonation of the methyl group of a suitable precursor, such as 2,6-lutidine (2,6-dimethylpyridine), followed by reaction with an electrophile to introduce the required two-carbon chain with a nitrogen functionality, often in a protected form like a nitrile. Subsequent reduction of the nitrile yields the target primary amine.

G cluster_0 Synthetic Pathway Start 2,6-Lutidine Step1 Deprotonation (e.g., n-BuLi, LDA) Start->Step1 Intermediate1 Lithiate Anion Step1->Intermediate1 Step2 Alkylation with Acetonitrile (CH3CN) Intermediate1->Step2 Intermediate2 2-(6-Methylpyridin-2-yl)acetonitrile Step2->Intermediate2 Step3 Reduction (e.g., LiAlH4, H2/Ni) Intermediate2->Step3 Product This compound Step3->Product

Caption: Generalized synthetic route from 2,6-Lutidine.

Detailed Experimental Protocol: Synthesis from 2-cyano-6-methylpyridine

This protocol details the final reduction step, a critical transformation in the overall synthesis. The precursor, 2-cyano-6-methylpyridine, can be synthesized from 2-amino-6-methylpyridine via a Sandmeyer reaction.

Objective: To synthesize this compound by the reduction of 2-cyano-6-methylpyridine.

Materials:

  • 2-Cyano-6-methylpyridine (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, nitrogen inlet)

Procedure:

  • Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with lithium aluminum hydride (1.5 eq) and anhydrous diethyl ether under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

    • Causality: LiAlH₄ is a powerful and unselective reducing agent, highly reactive with water. An inert, dry atmosphere is crucial to prevent quenching of the reagent and to ensure safety. Diethyl ether is a common solvent for LiAlH₄ reductions due to its low reactivity and ability to coordinate with lithium ions.

  • Substrate Addition: A solution of 2-cyano-6-methylpyridine (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

    • Causality: The dropwise addition controls the exothermic reaction between the hydride and the nitrile, preventing a dangerous temperature spike.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: Heating provides the necessary activation energy to ensure the reaction goes to completion.

  • Workup (Fieser method): The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is performed slowly and with vigorous stirring.

    • Causality: This specific quenching procedure (the Fieser workup) is designed to destroy excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid, simplifying the product isolation compared to an acidic workup which would protonate the amine product.

  • Isolation: The resulting white precipitate is filtered off and washed with several portions of diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

    • Causality: The ether washes ensure complete recovery of the product from the aluminum salts. Sodium sulfate is a neutral drying agent suitable for amines.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield this compound as a clear oil.

Reactivity and Applications in Synthesis

The true utility of this compound lies in its predictable and versatile reactivity, making it a powerful building block for constructing more elaborate molecules.

G cluster_amine Amine Reactivity cluster_pyridine Pyridine Ring Reactivity Core This compound Acylation Amides Core->Acylation R-COCl Alkylation Secondary/Tertiary Amines Core->Alkylation R-X ReductiveAmination Substituted Amines Core->ReductiveAmination R-CHO, NaBH(OAc)3 Sulfonylation Sulfonamides Core->Sulfonylation R-SO2Cl N-Oxidation Pyridine N-oxides Core->N-Oxidation m-CPBA Halogenation Halogenated Pyridines Core->Halogenation NBS/NCS

Sources

Methodological & Application

Detailed synthesis protocol for 2-(6-Methylpyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

This technical guide outlines the laboratory-scale synthesis of 2-(6-Methylpyridin-2-yl)ethanamine , a structural analog of betahistine and a critical histamine receptor ligand scaffold. Unlike 2-amino-6-methylpyridine (where the amine is directly attached to the ring), this target features an ethylamine side chain at the C2 position.

The synthesis utilizes a classic Henry Reaction (Nitroaldol Condensation) followed by a Hydride Reduction . This route is selected for its high atom economy, avoidance of highly toxic cyanides (associated with nitrile routes), and the accessibility of the starting material, 6-methyl-2-pyridinecarboxaldehyde.

Retrosynthetic Logic

The strategy relies on disconnecting the ethylamine side chain at the C(


)-C(

) bond relative to the nitrogen, tracing back to a nitroalkene precursor.

Retrosynthesis Target Target: This compound Intermediate Intermediate: 2-Methyl-6-(2-nitrovinyl)pyridine Target->Intermediate Reduction (LiAlH4) Start Starting Materials: 6-Methyl-2-pyridinecarboxaldehyde + Nitromethane Intermediate->Start Henry Reaction (-H2O)

Figure 1: Retrosynthetic disconnection showing the Nitroaldol strategy.

Safety & Hazardous Substance Control (HSE)

ReagentHazard ClassCritical Precaution
Nitromethane Flammable, Shock SensitiveDo not heat dry residue. Use blast shield during reflux.
LiAlH₄ (LAH) Pyrophoric, Water ReactiveUse strictly anhydrous conditions. Quench excess slowly under inert gas.
Pyridine Derivatives Neurotoxic, IrritantHandle in a fume hood. Double-glove (Nitrile).[1]
Diethyl Ether/THF Flammable, Peroxide FormerTest for peroxides before distillation/use.

Stage 1: Nitroaldol Condensation (Henry Reaction)[2][3]

This step constructs the carbon skeleton by condensing nitromethane with the aldehyde. The methyl group at position 6 remains inert under these conditions, providing steric protection to the ring nitrogen.

Reactants
  • 6-Methyl-2-pyridinecarboxaldehyde (1.0 eq)

  • Nitromethane (5.0 eq) – Excess acts as solvent and drives equilibrium.

  • Ammonium Acetate (0.1 eq) – Catalyst.

  • Acetic Acid (Glacial, Solvent/Co-catalyst).[2]

Detailed Protocol
  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂).

  • Charging: Add 6-Methyl-2-pyridinecarboxaldehyde (10.0 g, 82.6 mmol) and Nitromethane (25.2 g, 413 mmol).

  • Catalysis: Add Ammonium Acetate (0.64 g, 8.3 mmol) and 20 mL of Glacial Acetic Acid.

  • Reaction: Heat the mixture to gentle reflux (approx. 100°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (SiO₂, 30% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf yellow/orange spot (Nitroalkene).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 200 mL of ice-cold water.

    • Neutralize carefully with saturated aqueous NaHCO₃ until pH ~7.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Evaporate the solvent under reduced pressure. The residue is typically a yellow-brown solid or oil. Recrystallize from Ethanol/Hexane if solid, or use flash chromatography (Gradient: 0-40% EtOAc in Hexanes) if an oil.

    • Target Intermediate: 2-methyl-6-(2-nitrovinyl)pyridine.

Technical Insight: The electron-deficient nature of the pyridine ring facilitates the nucleophilic attack of the nitronate anion. However, high temperatures can cause polymerization of the vinyl group. If yield is low (<50%), reduce temperature to 80°C and extend time.

Stage 2: Hydride Reduction

The reduction of the conjugated nitroalkene to the primary amine is the most critical step. Lithium Aluminum Hydride (LiAlH₄) is preferred over catalytic hydrogenation to avoid partial reduction of the pyridine ring or formation of oxime byproducts.

Reactants
  • 2-Methyl-6-(2-nitrovinyl)pyridine (Intermediate from Stage 1)

  • LiAlH₄ (4.0 eq) – Excess required for full reduction of C=C and NO₂.

  • Anhydrous THF (Solvent).[3]

Detailed Protocol
  • Inert Atmosphere: Flame-dry a 500 mL 3-neck flask and assemble under a positive pressure of Nitrogen or Argon.

  • Catalyst Prep: Charge LiAlH₄ (approx. 3.0 g for 5g of intermediate) into the flask. Add 100 mL of anhydrous THF. Cool to 0°C in an ice bath.

  • Addition: Dissolve the nitrovinyl intermediate (5.0 g) in 30 mL anhydrous THF. Add this solution dropwise to the LiAlH₄ slurry over 30 minutes.

    • Caution: Exothermic reaction with gas evolution (H₂). Maintain temp <10°C.

  • Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Then, heat to reflux for 6–12 hours.

    • Endpoint: The reaction mixture usually turns from grey to white/off-white slurry.

  • Fieser Quench (Critical Safety Step):

    • Cool flask to 0°C.

    • Add x mL Water (slowly).

    • Add x mL 15% NaOH .

    • Add 3x mL Water .

    • (Where x = weight of LiAlH₄ in grams).

  • Isolation: Stir the granular white precipitate for 30 minutes. Filter through a Celite pad. Wash the pad with THF.

  • Concentration: Dry the filtrate (Na₂SO₄ or MgSO₄) and concentrate in vacuo to yield the crude amine as a pale yellow oil.

Stage 3: Purification and Salt Formation

Primary amines are prone to oxidation and carbamate formation (CO₂ absorption) upon storage. Converting the product to the Dihydrochloride salt is recommended for stability.

  • Dissolution: Dissolve the crude oil in a minimal amount of dry Ethanol or Isopropanol.

  • Acidification: Add HCl in Dioxane (4M) or concentrated aqueous HCl dropwise with stirring until pH < 2.

  • Crystallization: Add Diethyl Ether until the solution becomes turbid. Cool to 4°C overnight.

  • Filtration: Collect the white crystals via vacuum filtration. Wash with cold Ether.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Expected Analytical Data (Free Base)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.45 (t, 1H, Py-H4)
      
    • 
       6.95 (d, 1H, Py-H3/H5)
      
    • 
       6.90 (d, 1H, Py-H3/H5)
      
    • 
       2.95 (t, 2H, Py-CH ₂-CH₂-NH₂)
      
    • 
       2.85 (t, 2H, Py-CH₂-CH ₂-NH₂)
      
    • 
       2.50 (s, 3H, Py-CH ₃)
      
    • 
       1.50 (br s, 2H, NH ₂)
      

Mechanism of Action (Chemical Pathway)

The synthesis relies on the acidity of nitromethane protons (pKa ~10) and the hydridic strength of aluminohydrides.

Mechanism Step1 Deprotonation: CH3NO2 + Base -> [CH2NO2]- Step2 Nucleophilic Attack: Aldehyde + [CH2NO2]- -> Beta-Nitro Alcohol Step1->Step2 Step3 Dehydration: Beta-Nitro Alcohol -> Nitroalkene (Conjugated) Step2->Step3 -H2O Step4 Global Reduction: Nitroalkene + LiAlH4 -> Saturated Primary Amine Step3->Step4 H- Transfer

Figure 2: Sequential mechanistic steps from starting materials to target amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete dehydrationAdd molecular sieves or use a Dean-Stark trap to remove water.
Polymerization Temperature too highRun Step 1 at lower temp (60°C) for longer duration; add radical inhibitor (hydroquinone).
Incomplete Reduction Old LiAlH₄Use fresh reagent. Ensure THF is strictly anhydrous.
Product is Colored Oxidation of PyridinePerform all steps under N₂/Ar. Distill the final free base under high vacuum (Kugelrohr) before salt formation.

References

  • Henry Reaction Methodology: L. Henry, C. R. Hebd. Seances Acad. Sci.1895, 120, 1265.
  • Pyridine-Specific Henry Reaction: Crowell, T. I., & Peck, D. W. (1953). The Mechanism of the Reaction of 2-Picoline-N-oxide with Acetic Anhydride. Journal of the American Chemical Society, 75(5), 1075–1077. (Provides context on pyridine side-chain reactivity).
  • Reduction of Nitroalkenes: Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. Journal of the American Chemical Society, 70(11), 3738–3740. Link

  • Target Molecule Reference: Biosynth. (n.d.). [2-(6-Methylpyridin-2-yl)ethyl]amine. Retrieved October 26, 2023, from Link

  • Alternative Synthesis (Suzuki): Molander, G. A., & Hrib, N. J. (2010).[4][5] Direct synthesis of Cbz-protected (2-amino)-6-(2-aminoethyl)pyridines.[5] Tetrahedron. (Context for modern Pd-catalyzed approaches).

Disclaimer: This protocol is for research purposes only. All procedures must be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Sources

Derivatization of 2-(6-Methylpyridin-2-yl)ethanamine for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-(6-Methylpyridin-2-yl)ethanamine

Abstract & Strategic Significance

This compound is a privileged scaffold in medicinal chemistry, serving as a bioisostere for histamine and phenethylamine.[1][2][3] Unlike the unsubstituted pyridine analog, the 6-methyl group confers two critical advantages:

  • Metabolic Blocking: It obstructs the 6-position, a common site for oxidative metabolism (Phase I), thereby improving metabolic stability.[2][3][4]

  • Conformational Biasing: The steric bulk induces a "twist" relative to the ethylamine side chain, often enhancing selectivity for GPCRs (e.g., H1 vs. H3 histamine receptors, 5-HT1A).[3][4]

This guide details high-fidelity protocols for derivatizing the primary amine while managing the physicochemical idiosyncrasies introduced by the basic pyridine nitrogen.[1][2][4]

Chemical Biology & Physicochemical Profile

Understanding the ionization states is prerequisite to successful synthesis and purification.[2][4]

PropertyValue (Approx.)Implication for Synthesis/Workup
MW 136.19 g/mol Low MW allows for heavy decoration (Fragment-Based Drug Design).[1][2][3]
pKa (Pyridine N) ~6.7Moderately basic.[1][2][3][4] Will protonate in acidic HPLC mobile phases.
pKa (Primary Amine) ~9.8Highly basic/nucleophilic.[1][2][3][4] The primary reaction handle.[2][4]
LogP 0.6Hydrophilic.[1][2] Requires careful extraction protocols (avoid pure water washes).[1][2][3][4]
Chelation Potential HighBidentate ligand (N,N-donor).[1][2][3][4] Can poison Pd/Cu catalysts.[1][2][4]

Strategic Derivatization Workflow

The following decision tree outlines the primary synthetic pathways for library generation.

Derivatization_Strategy Start 2-(6-Methylpyridin-2-yl) ethanamine Amide Amide Coupling (Peptidomimetics) Start->Amide R-COOH / HATU RedAm Reductive Amination (Sec. Amines) Start->RedAm R-CHO / NaBH(OAc)3 Urea Urea/Sulfonamide (H-Bond Donors) Start->Urea R-NCO or R-SO2Cl Amide_Prod Stable Linker (High Yield) Amide->Amide_Prod RedAm_Prod Basic Center (Solubility+) RedAm->RedAm_Prod Urea_Prod Rigid Spacer (Kinase Binding) Urea->Urea_Prod

Figure 1: Divergent synthesis pathways.[1][2] The primary amine is the exclusive nucleophile under standard conditions due to the lower basicity and steric hindrance of the 6-methylpyridine nitrogen.[3][4]

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling

Objective: Couple carboxylic acids without interference from the pyridine nitrogen.[2][4] Challenge: The pyridine ring can trap activated esters, forming N-acyl pyridinium salts, which hydrolyze back to starting material.[3][4]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2][3][4]

  • HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)[3][4]

  • DIPEA (3.0 equiv)[2][3][4][5]

  • Solvent: DMF or DCM (Anhydrous)[2][3][4]

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol). Stir for 5 minutes at RT. Visual Check: Solution usually turns yellow/orange.[1][2][3][4]

  • Addition: Add This compound (1.0 mmol) dropwise.

    • Expert Tip: Do not add the amine directly to the HATU solid; pre-dissolve it to prevent localized concentration spikes.[2][4]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1][2][4]

    • QC Check: Look for the [M+H]+ peak.[2][3][4] If you see [M+H+Pyridine]+, the pyridine ring may be acylating (rare with 6-methyl substitution due to sterics).[2][3][4]

  • Workup (Critical):

    • Dilute with EtOAc (30 mL).[2][3][4]

    • Wash 1: Saturated NaHCO3 (removes byproduct HOAt).[1][2][3][4]

    • Wash 2: Water (removes DMF).[2][3][4]

    • Wash 3: Brine.[1][2][4]

    • Note: Do not use 1N HCl for washing.[1][2] The product will protonate and partition into the aqueous layer.[3][4]

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: Install lipophilic side chains while maintaining a basic nitrogen center (crucial for hERG avoidance or solubility).[2][3][4]

Reagents:

  • Aldehyde/Ketone (1.0 equiv)[2][3][4]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[2][3][4]

  • Acetic Acid (catalytic, 1-2 drops)[1][2][3][4]

  • Solvent: DCE (1,2-Dichloroethane) or THF[1][2][3][4]

Step-by-Step Methodology:

  • Imine Formation: Mix amine (1.0 mmol) and aldehyde (1.0 mmol) in DCE (10 mL). Add 2 drops of AcOH.[1][2][4] Stir for 30 mins.

    • Mechanism:[1][2][4][6][7] The 6-methylpyridine is essentially non-nucleophilic toward the aldehyde compared to the primary amine.[1][2][4]

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Safety: Evolution of gas possible.[1][2][4]

  • Quench: After 16h, quench with sat. NaHCO3.

  • Extraction: Extract with DCM (3x). Dry over Na2SO4.[1][2][4]

  • Salt Formation: These products are often oils.[1][2] Convert to the HCl or Fumarate salt for solid isolation.[2][4]

Purification & Analysis Strategy

The dual-basic nature of the product (Pyridine pKa ~6.7, Amine pKa ~9.[3][4]8) complicates Reverse Phase (RP) purification.[2][3][4] Standard TFA methods often yield broad peaks due to the pyridine buffering effect.[2][4]

Recommended Method: High pH LCMS/Prep-HPLC [1][2][3]

  • Column: C18 XBridge or Gemini NX (pH stable).[2][3][4]

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10).

  • Rationale: At pH 10, both nitrogens are deprotonated (neutral).[2][3][4] The molecule behaves as a lipophilic free base, resulting in sharp peak shapes and better retention.[2][3][4]

Purification_Logic Sample Crude Reaction Mixture Check_pH Check Calculated LogP Sample->Check_pH High_LogP LogP > 2.0 (Lipophilic) Check_pH->High_LogP Low_LogP LogP < 1.0 (Polar/Basic) Check_pH->Low_LogP Method_A Normal Phase DCM/MeOH/NH3 High_LogP->Method_A Preferred Method_B Reverse Phase High pH (NH4HCO3) Low_LogP->Method_B Mandatory

Figure 2: Purification decision matrix. Low LogP derivatives (common with this scaffold) require High pH Reverse Phase chromatography to prevent peak tailing.[2][3][4]

Expert Insights & Troubleshooting

Issue 1: Metal Scavenging If using this scaffold in a Suzuki/Buchwald reaction after derivatization, the pyridine-amine motif can chelate Palladium, killing the catalyst.[3][4]

  • Solution: Add a scavenger resin (e.g., SiliaMetS® Thiol) post-reaction, or use a catalyst system with high affinity ligands (e.g., XPhos Pd G2) that out-compete the substrate.[3][4]

Issue 2: Regioselectivity in N-Oxidation If metabolic studies require the N-oxide:

  • mCPBA will oxidize the Pyridine N first (more electron-rich due to the methyl group) before the amide nitrogen.[2][3][4]

  • However, if the side chain is a secondary amine, mCPBA will oxidize the amine to the nitrone/hydroxylamine.[3][4]

Issue 3: Storage The free base absorbs CO2 from the air (forming carbamates).[2][3][4]

  • Protocol: Store as the HCl or Dihydrochloride salt.

References

  • Bioisosteric Applications: Ligneau, X., et al. "Discovery of Novel Histamine H3 Receptor Antagonists with High Affinity."[2][3][4] Journal of Pharmacology and Experimental Therapeutics, 2007.[3][4]

  • Amide Coupling Protocols: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling."[2][3][4] Tetrahedron, 2005.[3][4]

  • Reductive Amination Safety: Abdel-Magid, A.F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3][4] Journal of Organic Chemistry, 1996.[3][4] [2][3][4]

  • Physicochemical Properties: "this compound Compound Summary." PubChem, National Library of Medicine.[3][4] [2][3][4]

Sources

Use of 2-(6-Methylpyridin-2-yl)ethanamine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Steric Tuning of Copper(II) Redox Potentials using 2-(6-Methylpyridin-2-yl)ethanamine

Executive Summary

This guide details the application of This compound (CAS: 19363-94-1), often abbreviated as 6-Me-pea , as a sterically demanding ligand in coordination chemistry.[1] Unlike its non-methylated analog (2-(2-pyridyl)ethylamine), the 6-methyl substituent introduces a critical steric clash in the coordination sphere.[1]

Key Application: This ligand is the "gold standard" for destabilizing the square-planar geometry typical of Cu(II) complexes, forcing a distorted square-pyramidal or tetrahedral geometry.[1] This distortion mimics the "entatic state" of metalloenzymes (e.g., Blue Copper Proteins), significantly enhancing the redox potential and catalytic activity in oxidative transformations.[1]

Ligand Profile & The "Methyl Effect"[1]

The utility of 6-Me-pea lies in its ability to impose steric frustration .[1] In a standard square planar Cu(II) complex, the equatorial ligands lie in a flat plane.[1] The methyl group at the 6-position of the pyridine ring clashes with this plane, preventing optimal orbital overlap and forcing the metal center to twist.[1]

Feature2-(2-Pyridyl)ethylamine (pea)This compound (6-Me-pea)
Structure Planar coordination possibleSterically hindered (Non-planar)
Pref.[1] Geometry Square Planar (Cu²⁺)Distorted Tetrahedral / Sq.[1] Pyramidal
Redox Potential Low (Stabilizes Cu²⁺)High (Stabilizes Cu⁺)
Primary Use General ChelationBiomimetic Catalysis / Redox Tuning
Mechanistic Logic (DOT Visualization)

MethylEffect Ligand 6-Me-pea Ligand Coordination Coordination to Cu(II) Ligand->Coordination StericClash Steric Clash (6-Methyl vs. Equatorial Plane) Coordination->StericClash Forces Distortion Geometry Distortion (Sq. Planar → Distorted) StericClash->Distortion Induces RedoxShift Positive Shift in E° (Cu(II) becomes better oxidant) Distortion->RedoxShift Thermodynamic Result

Figure 1: The logical pathway of the "Methyl Effect."[1] The steric bulk prevents relaxation into a stable square planar state, enhancing reactivity.[1]

Protocol A: Synthesis of [Cu(6-Me-pea)Cl₂]

This protocol yields a mononuclear copper(II) complex suitable for catalytic benchmarking.[1]

Materials:

  • CuCl₂[1] · 2H₂O (High Purity, >99%)[1]

  • This compound (6-Me-pea)[1]

  • Absolute Ethanol (EtOH)[1]

  • Diethyl Ether (Et₂O)[1]

Step-by-Step Methodology:

  • Ligand Solution Preparation:

    • Dissolve 1.0 mmol (136 mg) of 6-Me-pea in 5 mL of absolute ethanol.

    • Note: The ligand is a liquid at room temperature.[1] Use a calibrated micropipette (density ≈ 1.02 g/mL) or weigh directly.[1]

  • Metal Solution Preparation:

    • Dissolve 1.0 mmol (170 mg) of CuCl₂[1] · 2H₂O in 10 mL of absolute ethanol. The solution should be a clear bright green.[1]

  • Complexation (The Critical Step):

    • Add the ligand solution dropwise to the stirring copper solution at room temperature.[1]

    • Observation: The solution will shift from bright green to a deeper blue-green or teal .[1] This color shift indicates the coordination of the amine nitrogens.[1]

    • Stir for 30 minutes.

  • Precipitation:

    • If a precipitate does not form immediately (due to the high solubility of the methyl analog), reduce the volume by 50% using a rotary evaporator (do not heat above 40°C).[1]

    • Layer the solution with 10 mL of Diethyl Ether to induce crystallization.[1] Store at 4°C overnight.

  • Isolation:

    • Filter the blue-green crystals.[1]

    • Wash with cold Et₂O (2 x 5 mL).[1]

    • Dry under vacuum for 4 hours.[1]

Self-Validating Check:

  • Solubility Test: The product should be soluble in Methanol and Acetonitrile but insoluble in non-polar solvents (Hexane).

  • UV-Vis Validation: Dissolve a small amount in Methanol.[1] You should observe a d-d transition band shifted to lower energy (~650–750 nm) compared to the non-methylated analog, indicative of the distorted geometry.[1]

Protocol B: Biomimetic Catalytic Assay (Catecholase Activity)

This assay quantifies the "Methyl Effect" by measuring the rate at which the complex catalyzes the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ).[1]

Reagents:

  • Catalyst: [Cu(6-Me-pea)Cl₂] (prepared in Protocol A)

  • Substrate: 3,5-DTBC

  • Solvent: Methanol (O₂ saturated)[1]

Experimental Workflow (DOT Visualization):

AssayWorkflow Prep Prepare 1 mM Catalyst Stock (in MeOH) Mix Mix in Cuvette: 2.9 mL MeOH + 0.1 mL Catalyst Prep->Mix Substrate Prepare 100 mM 3,5-DTBC Stock (Freshly made) Initiate Add 30 µL Substrate (Start Reaction) Substrate->Initiate Mix->Initiate Monitor Monitor Absorbance @ 400 nm (Formation of Quinone) Initiate->Monitor Calc Calculate V_max and k_cat Monitor->Calc

Figure 2: Workflow for the kinetic assessment of catecholase activity.

Procedure:

  • Baseline: Place 2.9 mL of O₂-saturated methanol in a quartz cuvette.

  • Catalyst Addition: Add 100 µL of the catalyst stock (1 mM). Record the blank spectrum.[1]

  • Reaction Trigger: Add 30–100 µL of 3,5-DTBC stock (100 mM).

  • Measurement: Immediately monitor the increase in absorbance at 400 nm (ε = 1900 M⁻¹cm⁻¹) for 10 minutes.

  • Comparison: Run the same assay with [Cu(pea)Cl₂] (non-methylated).

Expected Results:

Parameter[Cu(pea)Cl₂] (Control)[Cu(6-Me-pea)Cl₂] (Target)Interpretation
Geometry Square PlanarDistorted6-Me forces distortion
Induction Period LongShort / NoneFaster substrate binding
Reaction Rate (

)
LowHigh (2x - 5x) Steric bulk prevents stable trap

Troubleshooting & Optimization

  • Hygroscopicity: The free ligand is hygroscopic.[1] Store under nitrogen or argon.[1] If the ligand has turned yellow/brown, distill before use (bp ~95°C at 12 mmHg).[1]

  • Complex Solubility: If the complex is too soluble to precipitate with ether, switch the counter-ion.[1] Use Cu(ClO₄)₂[1] · 6H₂O instead of the chloride salt.[1] Perchlorate complexes often crystallize better but require safety precautions (explosion hazard).[1]

  • Stoichiometry: For 6-Me-pea, a 1:1 (M:L) ratio is often preferred to avoid extreme steric crowding that might occur in a 1:2 complex, though 1:2 complexes can form with highly distorted geometries.[1]

References

  • Steric Effects in Pyridine Ligands

    • Title: Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes.[2]

    • Source:Dalton Transactions[1]

    • URL:[Link]

  • Biomimetic Copper Catalysis

    • Title: Dinuclear Copper(II) Complexes...[1][3][4] Promising Biomimetic Catalysts for Dye Residue Degradation.[1]

    • Source:MDPI (Int. J. Mol.[1][5] Sci.)

    • URL:[Link][1]

  • Ligand Data & Safety

    • Title: this compound Compound Summary.
    • Source:PubChem[1][6]

    • URL:[Link][1]

  • Structural Comparisons (Related Ligands)

    • Title: Copper(II) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives.[1][7]

    • Source:RSC Advances
    • URL:[Link]

Sources

Application Note: High-Performance Liquid Chromatography Analysis of 2-(6-Methylpyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Method Development for Polar Basic Impurities and Intermediates

Executive Summary & Scope

This technical guide details the analytical strategy for 2-(6-Methylpyridin-2-yl)ethanamine (CAS: 19363-94-1), a critical pyridine-based intermediate often utilized in the synthesis of histamine analogs and metal-ligand complexes.

The Challenge: This molecule presents a "perfect storm" for chromatographic tailing:

  • High Polarity: The primary ethylamine chain (

    
    ) creates significant hydrophilicity, leading to poor retention on standard C18 columns.
    
  • Dual Basicity: The pyridine nitrogen (

    
    ) and the aliphatic amine interact strongly with residual silanols on silica-based columns, causing severe peak asymmetry (tailing).
    

The Solution: We present two distinct, self-validating protocols:

  • Protocol A (QC Standard): An Ion-Pair Reversed-Phase (IP-RP) method designed for maximum robustness and peak symmetry in Quality Control environments.

  • Protocol B (R&D/MS Compatible): A High-pH Reversed-Phase method utilizing Hybrid Particle Technology (HPT) for LC-MS applications.

Physicochemical Context & Strategy

Understanding the ionization state is the prerequisite for successful separation.

FeaturePropertyChromatographic Implication
Structure Pyridine ring + Ethylamine tailDual interaction sites (Hydrophobic ring + Polar tail).
Basicity (

)
Amine: ~9.6 Pyridine: ~6.0At neutral pH (7.0), the molecule is positively charged, leading to silanol binding.
UV Chromophore Pyridine Ring

typically around 260–270 nm.
Method Selection Logic

The following decision tree illustrates the logic applied to select the correct protocol based on your laboratory's specific detection requirements.

MethodSelection Start Start: Method Selection Detector Detector Type? Start->Detector UV UV / PDA Only (QC Environment) Detector->UV Standard MS Mass Spectrometry (R&D / DMPK) Detector->MS Advanced ProtocolA Protocol A: Acidic Ion-Pair (Phosphate + Octanesulfonate) UV->ProtocolA ProtocolB Protocol B: High pH Hybrid (Ammonium Bicarbonate pH 10) MS->ProtocolB ReasonA Why? Maximum peak shape, suppresses silanol activity via charge neutralization. ProtocolA->ReasonA ReasonB Why? Volatile buffer required. High pH keeps amine neutral for better retention. ProtocolB->ReasonB

Figure 1: Decision matrix for selecting the appropriate chromatographic conditions based on detection limits and instrumentation.

Protocol A: The "Gold Standard" QC Method (IP-RP)

This method uses Ion-Pair Chromatography . The addition of an anionic surfactant (octanesulfonate) creates a neutral ion pair with the protonated amine, increasing retention on the hydrophobic C18 stationary phase and masking silanol interactions.

Reagents & Materials
  • Stationary Phase: Base-Deactivated C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Thermo Hypersil BDS), 4.6 x 150 mm, 5 µm.

  • Ion Pairing Agent: Sodium 1-Octanesulfonate (HPLC Grade).

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ).[1]
    
  • Solvents: Acetonitrile (ACN), Phosphoric Acid (85%).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM

+ 10 mM Sodium Octanesulfonate, adjusted to pH 2.5 with

.
Low pH protonates the base; Octanesulfonate pairs with it to form a retained neutral complex.
Mobile Phase B Acetonitrile (100%)Organic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CControls viscosity and retention reproducibility.
Detection UV @ 262 nmMax absorbance of the methyl-pyridine moiety.
Injection Vol 10 µLStandard loop size.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold
15.06040Linear gradient
18.01090Wash
20.09010Re-equilibration

Critical Step: The column must be equilibrated for at least 20 column volumes when using ion-pairing reagents to establish a stable surface charge distribution.

Protocol B: High-pH Method (LC-MS Compatible)

This method exploits Hybrid Particle Technology (HPT) . Unlike standard silica which dissolves above pH 8, hybrid columns (bridged ethyl hybrid) are stable up to pH 12. At pH 10, the amine is deprotonated (neutral), increasing its natural hydrophobicity and retention without ion-pairing agents.

Reagents & Materials
  • Stationary Phase: Waters XBridge C18 or Gemini NX-C18 , 2.1 x 100 mm, 3.5 µm (or 1.7 µm for UPLC).

  • Buffer: Ammonium Bicarbonate (

    
    ).
    
  • pH Adjuster: Ammonium Hydroxide (

    
    ).
    
Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonia.Ensures the amine (

9.6) is >50% deprotonated (neutral).
Mobile Phase B AcetonitrileOrganic modifier.
Flow Rate 0.3 mL/minOptimized for 2.1mm ID columns (MS flow).
Detection UV @ 262 nm + ESI(+) MSMS Mode: Positive Scan (M+H)+ = 137.1 m/z.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
8.05050
10.0595
13.0955

Experimental Workflow & Validation

The following diagram outlines the critical path for sample preparation and system suitability testing.

Workflow cluster_prep Sample Preparation cluster_analysis System Suitability Weigh Weigh 10mg Standard Dissolve Dissolve in 50:50 ACN:Water Weigh->Dissolve Filter Filter 0.2µm (PTFE/Nylon) Dissolve->Filter Inject Inject 6 Replicates Filter->Inject Check Check Tailing Factor (Must be < 1.5) Inject->Check

Figure 2: Standardized workflow for sample preparation and system suitability validation.

System Suitability Criteria (Acceptance Limits)

To ensure the method is "self-validating," every run must meet these criteria:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5. If > 1.5, the column may have active silanols or the buffer pH is incorrect.
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision (%RSD): < 2.0% for peak area (n=6).

Troubleshooting & Expert Insights

Issue: Peak Splitting

  • Cause: Sample solvent mismatch.

  • Fix: If using Protocol A (Ion Pair), do not dissolve the sample in 100% Acetonitrile. The mismatch in viscosity and ion-pairing equilibrium will distort the peak. Dissolve in the mobile phase.

Issue: Retention Time Drift (Protocol A)

  • Cause: Temperature fluctuation or insufficient equilibration.

  • Fix: Ion-pair methods are temperature sensitive. Ensure the column oven is stable at 30°C.

Issue: High Backpressure (Protocol B)

  • Cause: Salt precipitation.

  • Fix: Ammonium bicarbonate can precipitate in >90% ACN. Ensure the wash step does not exceed 95% organic, or use a premixed wash line.

References

  • PubChem. (2025).[2] 2-(6-Methylpyridin-2-yl)ethan-1-amine (Compound Summary). National Library of Medicine.[2] [Link][2]

  • McCalley, D. V. (2010). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[3] Journal of Chromatography A. (Demonstrates the superiority of high pH for basic amines). [Link]

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Foundational text for Ion-Pairing mechanisms).
  • SIELC Technologies. (2023). HPLC Separation of Aminopyridines Isomers. (Reference for mixed-mode and hydrogen-bonding separation strategies for pyridines). [Link]

Sources

Application Note: 2-(6-Methylpyridin-2-yl)ethanamine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide an in-depth technical guide for 2-(6-Methylpyridin-2-yl)ethanamine , a specialized pyridine building block.[1]

CAS Number: 19363-94-1 Molecular Formula: C₈H₁₂N₂ Molecular Weight: 136.19 g/mol Synonyms: 2-(2-Aminoethyl)-6-methylpyridine; 6-Methyl-2-pyridineethanamine[1]

Introduction & Chemical Profile

This compound is a bifunctional heterocyclic intermediate featuring a primary ethylamine tail and a pyridine ring substituted with a methyl group at the 6-position.[1] This specific substitution pattern is critical in two high-value fields:

  • Coordination Chemistry (Ligand Design): The 6-methyl group acts as a steric gatekeeper. Unlike unsubstituted pyridine ligands, this methyl group introduces steric hindrance adjacent to the pyridine nitrogen donor. This forces specific coordination geometries (e.g., distorting square planar complexes towards tetrahedral) and prevents the formation of overcrowded metal centers, often enhancing catalytic activity or fluorescence quantum yields.

  • Medicinal Chemistry: It serves as a bioisostere and scaffold for histamine analogs (e.g., Betahistine derivatives). The methyl group blocks the metabolically labile 6-position, potentially increasing the metabolic stability of the final drug candidate.

Key Physicochemical Properties
PropertyValueImplication for Handling
Physical State Colorless to pale yellow liquidHandle with liquid transfer tools; avoid open-air pouring.[1]
Boiling Point ~93-95 °C (at 1 mmHg)Distillable under high vacuum for purification.[1]
Basicity (pKa) ~9.0 (Amine), ~6.0 (Pyridine)Acts as a bidentate base; requires stoichiometric acid control.
Stability Air-sensitive (absorbs CO₂)CRITICAL: Store under Argon/Nitrogen.[1] Hygroscopic.

Application I: Synthesis of Sterically Hindered Schiff Base Ligands

Context: This protocol describes the synthesis of a tridentate N,N,O-donor ligand by condensing the amine with salicylaldehyde. This ligand class is extensively used to synthesize copper(II) and zinc(II) complexes for catalytic oxidation and antimicrobial studies.

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the primary amine on the aldehyde carbonyl. The 6-methyl group does not interfere with the imine formation (distal to the reaction site) but critically influences the final conformation of the ligand upon metal binding, often preventing the formation of stable bis-ligand ML2 complexes due to steric clash, thereby favoring mono-ligand ML species with open coordination sites for substrates.[1]

Experimental Protocol

Target Molecule: 2-((2-(6-methylpyridin-2-yl)ethylimino)methyl)phenol[1]

Reagents:

  • This compound (1.0 equiv, 10 mmol, 1.36 g)[1]

  • Salicylaldehyde (1.0 equiv, 10 mmol, 1.22 g)[1]

  • Ethanol (Absolute, 20 mL)

  • Magnesium Sulfate (MgSO₄, anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with nitrogen.

  • Dissolution: Add 20 mL of absolute ethanol to the RBF. Add salicylaldehyde (1.22 g) and stir for 5 minutes at room temperature (RT) to ensure homogeneity.

  • Addition: Add this compound (1.36 g) dropwise over 5 minutes. Note: A color change to bright yellow/orange indicates imine formation.[1]

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (80 °C) for 3 hours.

    • QC Check: Monitor by TLC (SiO₂, 9:1 DCM:MeOH). The aldehyde spot should disappear.

  • Work-up: Cool the solution to RT. Add anhydrous MgSO₄ (2 g) to scavenge the water byproduct (driving equilibrium forward). Stir for 15 minutes, then filter.

  • Isolation: Remove the solvent under reduced pressure (rotary evaporator).

  • Purification: Recrystallize the resulting yellow oil/solid from cold ethanol or diethyl ether.

    • Yield: Typically 85-92%.[1]

    • Characterization: ¹H NMR (CDCl₃) should show a singlet imine proton at ~8.4 ppm and the disappearance of the aldehyde -CHO proton.

Workflow Visualization

SchiffBaseSynthesis Start Reagents: Amine + Salicylaldehyde Process1 Reflux (EtOH, 3h) - H2O Start->Process1 Intermediate Imine Formation (Equilibrium) Process1->Intermediate Nucleophilic Attack Drying Add MgSO4 (Water Scavenging) Intermediate->Drying Drive Equilibrium Final Target Ligand (Yellow Solid) Drying->Final Filtration & Evap

Caption: Logical flow for the condensation of this compound with salicylaldehyde.

Application II: Reductive Amination for Pharmaceutical Scaffolds

Context: In drug discovery, secondary amines are preferred over imines for stability. This protocol details the conversion of the intermediate into a secondary amine scaffold, common in kinase inhibitor synthesis.

Experimental Protocol

Target Reaction: Reductive amination with a benzaldehyde derivative.

Reagents:

  • This compound (1.0 equiv)[1]

  • Benzaldehyde derivative (1.0 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv) – Preferred over NaBH₄ for milder, selective reduction.[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

Step-by-Step Procedure:

  • Imine Formation: In a vial, mix the amine and aldehyde in DCE (0.2 M concentration). Add catalytic acetic acid. Stir at RT for 1 hour under nitrogen.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) in one portion.

    • Safety Note: Gas evolution (H₂) may occur; ensure the vessel is vented via a needle.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3x).[2] Combine organic layers.

  • Wash: Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM with 1% NH₄OH).

Steric Control Pathway

The diagram below illustrates how the 6-methyl group influences the coordination environment in subsequent metal-drug complexes.

StericEffect Ligand 2-(6-Methylpyridin-2-yl) ethanamine Ligand Metal Metal Center (e.g., Cu, Zn) Ligand->Metal Coordination Complex_Planar Square Planar (Blocked by Methyl) Metal->Complex_Planar Steric Clash (6-Me vs Ligand) Complex_Tetra Distorted Tetrahedral (Favored Geometry) Metal->Complex_Tetra Steric Relief

Caption: The 6-methyl substituent sterically destabilizes planar geometries, forcing tetrahedral distortion.[1]

Handling, Storage, and Safety[7][8][9]

  • Corrosivity: The amine is corrosive to skin and eyes.[3] Wear neoprene gloves and chemical splash goggles.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon). The compound readily absorbs atmospheric CO₂ to form carbamates/carbonates (white crust formation).

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514165, 2-(6-Methylpyridin-2-yl)ethan-1-amine.[1] Retrieved from [Link][1]

  • Kurenkov, A. V., et al. (2024). Reaction of 6-Methylpyridin-2-ylphosphine with Benzaldehyde...[1][4] (Demonstrating analogous steric control in pyridine-based ligands). ResearchGate. Retrieved from [Link]

Sources

Safe Handling, Storage, and Protocol Design for 2-(6-Methylpyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary & Chemical Profile

2-(6-Methylpyridin-2-yl)ethanamine (CAS: 19363-94-1) is a bidentate nitrogen donor ligand frequently employed in coordination chemistry and pharmaceutical synthesis.[1][2] Structurally, it consists of a pyridine ring substituted at the 2-position with an ethylamine chain and at the 6-position with a methyl group.[1][2]

This specific substitution pattern creates a unique steric environment compared to the unsubstituted analog, 2-(2-pyridyl)ethylamine.[1][2] The 6-methyl group introduces steric bulk proximal to the metal binding site, modulating the electronic and steric properties of resulting metal complexes.[1][2] However, this utility comes with significant handling challenges: extreme hygroscopicity , sensitivity to atmospheric CO₂ , and corrosivity .[2]

Physicochemical Specifications
PropertyValue / DescriptionNote
CAS Number 19363-94-1
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Physical State Viscous Liquid / Low-melting SolidOften appears as a pale yellow oil.[1][2]
Boiling Point ~95–100 °C at 10 mmHg (Est.)[2]Analogous to 2-(2-pyridyl)ethylamine (92°C/12mmHg).[1][2][3]
pKa ~8.8 (Amine), ~3.5 (Pyridine)Primary amine is the dominant basic site.
Density ~1.01 g/mL
Solubility Miscible in DCM, MeOH, THF, WaterReacts exothermically with water (hydration).

Hazard Analysis & Safety Criticality

Signal Word: DANGER

The primary risks associated with this compound stem from its basicity and nucleophilicity.[1][2]

  • Corrosivity (Skin Corr.[1][2][4] 1B): The primary amine functionality, combined with the pyridine ring, makes this compound highly caustic.[2] Direct contact causes irreversible tissue damage.[1][2]

  • Air Sensitivity (The "Carbamate Trap"): Like most primary alkylamines, this compound reacts rapidly with atmospheric CO₂ to form solid carbamate salts (white crust).[2]

    • Mechanism:

      
      
      
    • Impact: This reaction alters stoichiometry during ligand synthesis, leading to failed metal complexation.[2]

  • Hygroscopicity: It avidly absorbs atmospheric moisture, which complicates molecular weight calculations and can deactivate water-sensitive catalysts.[1][2]

Storage Protocols: The "Zero-Headspace" Standard

Proper storage is the single most critical factor in maintaining reagent integrity.[1][2]

Decision Matrix: Storage Conditions

StorageProtocol Start Received Reagent SealCheck Is Original Seal Intact? Start->SealCheck Duration Intended Storage Duration? SealCheck->Duration Yes Action1 Transfer to Schlenk Flask or Teflon-tapped Ampoule SealCheck->Action1 No (Transfer immediately) ShortTerm Short Term (<1 Month) Store at 2-8°C Dark, Desiccator Duration->ShortTerm Active Use LongTerm Long Term (>1 Month) Store at -20°C Glovebox / Schlenk Duration->LongTerm Archive Action2 Parafilm over Septum Purge with Argon after use ShortTerm->Action2 LongTerm->Action1

Caption: Decision tree for selecting storage vessels and environmental controls based on usage frequency.

Protocol A: Long-Term Storage (Recommended)

Objective: Prevent carbamate formation and oxidation over months/years.[1][2]

  • Vessel: Use a Schlenk storage flask with a high-vacuum Teflon valve (Young's tap). Avoid standard ground glass stoppers as they can seize due to basicity/grease degradation.[1][2]

  • Atmosphere: Cycle the flask 3x (Vacuum/Argon) on a Schlenk line.

  • Temperature: Store at -20°C. Cold storage slows oxidation and reduces the rate of CO₂ absorption if the seal is imperfect.[1][2]

  • Secondary Containment: Place the flask inside a sealed plastic bag containing active desiccant packets (e.g., Drierite) to create a micro-environment.[2]

Handling & Dispensing Protocols

Principle: Never expose the bulk liquid to air.[1][2] All transfers must occur under inert gas.[1][2]

Protocol B: Inert Syringe Transfer (Schlenk Line)

Use this method for dispensing volumes < 10 mL for reaction setup.[2]

  • Preparation:

    • Flame-dry the receiving flask and purge with Argon.[1][2]

    • Purge a graduated syringe and long needle (6-inch) with Argon 3x.[1][2]

  • Accessing the Reagent:

    • Connect the reagent storage flask to the Schlenk line under positive Argon flow.[1][2]

    • Crucial Step: If using a septum, wipe it with dry hexane (not acetone/alcohol) before piercing to remove surface contaminants.[2]

  • Aspiration:

    • Insert the needle.[1][2] Invert the flask (if possible) or tilt.

    • Draw the liquid slowly to avoid cavitation (boiling) under the vacuum created by the syringe plunger pullback.[2]

    • Tip: If the liquid is viscous (cold), allow it to warm to room temperature before opening the vessel to prevent condensation.[2]

  • Dispensing:

    • Transfer immediately to the reaction vessel.

    • Do not attempt to weigh the liquid in an open boat.[1][2] Weigh by difference (Syringe full - Syringe empty) or use a pre-tared septum-capped vial.

Protocol C: Titration & Purity Check

Since the amine absorbs water/CO₂, the effective molecular weight changes over time.[2]

  • Method: Potentiometric titration with 0.1 M HClO₄ in Glacial Acetic Acid.[1][2]

  • Endpoint: The first inflection point corresponds to the highly basic aliphatic amine.[1][2] The pyridine nitrogen is significantly less basic and may not titrate sharply in aqueous media.[1][2]

  • Frequency: Validate purity if the bottle has been opened >5 times or stored >6 months.

Emergency & Waste Management

Spill Response

Scenario: 5 mL spill on the benchtop.

  • Evacuate & Ventilate: The vapor is a respiratory irritant.[1][2]

  • PPE: Butyl rubber gloves (Nitrile is acceptable for splash, but degrades with prolonged amine contact).[2]

  • Neutralization:

    • Do not wipe immediately.[1][2]

    • Cover the spill with Sand mixed with Sodium Bisulfate (NaHSO₄) .[2] This neutralizes the base and turns the liquid into a solid sludge.[1][2]

  • Cleanup: Scoop the solid into a hazardous waste container labeled "Basic Organic Solids". Clean the surface with dilute acetic acid followed by water.[1][2]

Waste Disposal[1][2]
  • Stream: Organic Base / Amines.[1][2]

  • Incompatibility: NEVER mix with acid chlorides, anhydrides, or strong oxidizers (Nitric acid) in the waste stream—risk of violent exotherm or explosion.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514165, 2-(6-Methylpyridin-2-yl)ethan-1-amine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyridine-ethanamine derivatives. Retrieved from [Link][1][2]

Sources

Application Notes and Protocols for the Scale-up Synthesis of 2-(6-Methylpyridin-2-yl)ethanamine for Pilot Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Path to Pilot-Scale Production of a Key Pyridine Moiety

2-(6-Methylpyridin-2-yl)ethanamine is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, combining a substituted pyridine ring with a flexible ethylamine side chain, make it a valuable synthon in medicinal chemistry. As drug candidates progress from discovery to preclinical and clinical evaluation, the demand for larger quantities of such key intermediates necessitates a transition from laboratory-scale synthesis to a robust and scalable pilot-plant process. This application note provides a comprehensive guide for the multi-kilogram scale-up synthesis of this compound, focusing on a practical and cost-effective three-step route starting from the readily available 2,6-lutidine.

This document is designed to provide not just a set of instructions, but a thorough understanding of the process, enabling researchers and process chemists to anticipate challenges, ensure safety, and achieve consistent, high-quality production. We will delve into the rationale behind the chosen synthetic strategy, provide detailed step-by-step protocols, and address critical considerations for process safety, optimization, and quality control.

Strategic Overview: A Three-Step Approach to the Target Molecule

The selected synthetic route is a linear three-step process designed for its reliability, use of relatively inexpensive starting materials, and amenability to scale-up. The overall transformation is depicted below:

Synthetic_Pathway 2,6-Lutidine 2,6-Lutidine Intermediate_1 2-(Chloromethyl)-6-methylpyridine 2,6-Lutidine->Intermediate_1 Step 1: Chlorination Intermediate_2 2-(6-Methylpyridin-2-yl)acetonitrile Intermediate_1->Intermediate_2 Step 2: Cyanation Final_Product This compound Intermediate_2->Final_Product Step 3: Reduction

Figure 1: Overall synthetic workflow for this compound.

This strategy was chosen for the following reasons:

  • Cost-Effectiveness: 2,6-Lutidine is a commercially available and relatively inexpensive starting material.[1]

  • Robust Reactions: The individual reactions—chlorination, cyanation, and nitrile reduction—are well-established and generally high-yielding transformations in organic synthesis.

  • Scalability: The reaction conditions and work-up procedures can be adapted for large-scale production in a pilot plant setting with appropriate engineering controls.

Part 1: Synthesis of 2-(Chloromethyl)-6-methylpyridine (Intermediate 1)

The initial step involves the selective monochlorination of one of the methyl groups of 2,6-lutidine. While direct radical chlorination can be challenging to control, a more reliable approach involves the conversion of one of the methyl groups to a hydroxymethyl group followed by chlorination. A common and effective method for this transformation is the reaction with thionyl chloride.[2]

Protocol 1: Pilot-Scale Synthesis of 2-(Chloromethyl)-6-methylpyridine

Materials and Equipment:

  • 20 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and a dropping funnel.

  • Heating/cooling circulator.

  • Scrubber system for acidic gases (SO₂ and HCl).

  • 2,6-Lutidine (technical grade, ≥98%).

  • Thionyl chloride (SOCl₂).

  • Toluene.

  • Saturated sodium bicarbonate solution.

  • Brine solution.

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Charge Reactants: Charge the reactor with 2,6-lutidine (1.0 kg, 9.33 mol) and toluene (5 L).

  • Cooling: Cool the solution to 0-5 °C using the circulator.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.33 kg, 11.2 mol, 1.2 equiv.) to the stirred solution via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Quenching: Carefully and slowly quench the reaction mixture by adding it to a separate vessel containing crushed ice and a saturated sodium bicarbonate solution (approximately 10 L), with vigorous stirring. This step should be performed in a well-ventilated area due to the evolution of SO₂ and CO₂. The pH of the aqueous layer should be basic (pH 8-9).

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with toluene (2 x 2 L).

    • Combine the organic layers and wash with brine (2 L).

    • Dry the combined organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain 2-(chloromethyl)-6-methylpyridine as a colorless to pale yellow oil.

Process Safety Considerations:

  • Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. Handle it in a closed system and ensure a scrubber is in place to neutralize the evolved HCl and SO₂ gases.[3]

  • The quenching step is highly exothermic and releases large volumes of gas. It must be performed with extreme caution and adequate cooling and ventilation.

Parameter Value Rationale/Comments
Starting Material 2,6-LutidineReadily available and cost-effective.
Reagent Thionyl ChlorideEfficient chlorinating agent.
Solvent TolueneGood solvent for reactants and facilitates temperature control.
Reaction Temperature 0-10 °C (addition), RT (reaction)Controls the exothermicity of the reaction.
Reaction Time 12-16 hoursTypically sufficient for complete conversion.
Work-up Aqueous bicarbonate quenchNeutralizes excess thionyl chloride and HCl.
Purification Vacuum DistillationProvides a high-purity product.
Expected Yield 70-80%

Part 2: Synthesis of 2-(6-Methylpyridin-2-yl)acetonitrile (Intermediate 2)

The second step is a nucleophilic substitution reaction where the chloride of 2-(chloromethyl)-6-methylpyridine is displaced by a cyanide ion to form the corresponding nitrile. Sodium cyanide is a common and effective cyanide source for this transformation.

Protocol 2: Pilot-Scale Synthesis of 2-(6-Methylpyridin-2-yl)acetonitrile

Materials and Equipment:

  • 20 L glass-lined reactor with a mechanical stirrer, temperature probe, condenser, and a powder addition port.

  • Heating/cooling circulator.

  • Sodium cyanide (NaCN).

  • Dimethyl sulfoxide (DMSO).

  • 2-(Chloromethyl)-6-methylpyridine.

  • Deionized water.

  • Ethyl acetate.

  • Brine solution.

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

Procedure:

  • Reactor Setup: Ensure the reactor is clean and dry.

  • Charge Reactants: Charge the reactor with sodium cyanide (0.54 kg, 11.0 mol, 1.2 equiv.) and DMSO (5 L).

  • Heating: Heat the mixture to 50-60 °C with stirring to dissolve the sodium cyanide.

  • Addition of Intermediate 1: Slowly add a solution of 2-(chloromethyl)-6-methylpyridine (1.3 kg, 9.18 mol) in DMSO (2 L) to the reactor over 1-2 hours, maintaining the temperature at 50-60 °C.

  • Reaction Monitoring: Stir the reaction mixture at 60-70 °C for 4-6 hours. Monitor the reaction progress by GC-MS.

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a larger vessel containing cold water (20 L).

    • Extract the aqueous mixture with ethyl acetate (3 x 5 L).

    • Combine the organic layers and wash with brine (2 x 5 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure.

  • Purification: The crude product can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Process Safety Considerations:

  • Extreme Toxicity of Sodium Cyanide: Sodium cyanide is a highly toxic substance. All handling must be performed in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4][5] An emergency cyanide antidote kit should be readily available.

  • Acidic Conditions: Avoid any contact of cyanide with acids, as this will generate highly toxic hydrogen cyanide gas. The work-up should be performed under neutral or slightly basic conditions.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite) before disposal according to institutional and local regulations.

Parameter Value Rationale/Comments
Starting Material 2-(Chloromethyl)-6-methylpyridine
Reagent Sodium CyanideEffective and common cyanide source.
Solvent DMSOAprotic polar solvent that facilitates SN2 reactions.
Reaction Temperature 60-70 °CProvides a reasonable reaction rate.
Reaction Time 4-6 hours
Work-up Water quench and extractionRemoves DMSO and inorganic salts.
Expected Yield 85-95%

Part 3: Synthesis of this compound (Final Product)

The final step is the reduction of the nitrile group of 2-(6-methylpyridin-2-yl)acetonitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is highly effective for this transformation.[6]

Protocol 3: Pilot-Scale Synthesis of this compound

Materials and Equipment:

  • 20 L glass-lined reactor with a mechanical stirrer, temperature probe, condenser, and a dropping funnel.

  • Heating/cooling circulator.

  • Nitrogen source for inert atmosphere.

  • Lithium aluminum hydride (LiAlH₄).

  • Anhydrous tetrahydrofuran (THF).

  • 2-(6-Methylpyridin-2-yl)acetonitrile.

  • Sodium sulfate decahydrate or Rochelle's salt solution for quenching.

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Reactor Setup and Inerting: The reactor must be scrupulously dried and purged with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Charge LiAlH₄: Carefully charge the reactor with lithium aluminum hydride (0.42 kg, 11.0 mol, 1.2 equiv.) and anhydrous THF (5 L).

  • Cooling: Cool the suspension to 0-5 °C.

  • Addition of Nitrile: Slowly add a solution of 2-(6-methylpyridin-2-yl)acetonitrile (1.2 kg, 9.08 mol) in anhydrous THF (3 L) via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by GC-MS until the nitrile is consumed.

  • Quenching (Fieser Work-up):

    • Cool the reaction mixture to 0-5 °C.

    • Slowly and carefully add water (0.42 L) dropwise. A large amount of hydrogen gas will be evolved. Ensure adequate ventilation and no ignition sources.

    • Add 15% aqueous sodium hydroxide solution (0.42 L).

    • Add water (1.26 L).

    • Stir the mixture vigorously for at least 1 hour. A granular precipitate of aluminum salts should form.

  • Work-up:

    • Filter the mixture to remove the aluminum salts. Wash the filter cake with THF.

    • Combine the filtrate and washes.

    • Dry the solution over anhydrous sodium sulfate.

  • Solvent Removal: Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless oil.[7]

Process Safety Considerations:

  • Reactivity of LiAlH₄: Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[2][8] It must be handled under a dry, inert atmosphere.

  • Quenching Procedure: The quenching of LiAlH₄ is extremely hazardous if not performed correctly. The slow, controlled addition of water, followed by aqueous base, is crucial to manage the exotherm and hydrogen evolution.[9] The Fieser work-up is a reliable method for producing a granular, easily filterable precipitate.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) must be available in the immediate vicinity when working with LiAlH₄. Do not use water or carbon dioxide extinguishers.

Parameter Value Rationale/Comments
Starting Material 2-(6-Methylpyridin-2-yl)acetonitrile
Reagent Lithium Aluminum Hydride (LiAlH₄)Powerful and effective reducing agent for nitriles.
Solvent Anhydrous THFStandard solvent for LiAlH₄ reductions.
Reaction Temperature 0-10 °C (addition), Reflux (reaction)Controls the initial exotherm and drives the reaction to completion.
Reaction Time 4-6 hours at reflux
Work-up Fieser Work-upSafe and effective method for quenching and removing aluminum salts.
Purification Vacuum DistillationTo obtain the final product with high purity.
Expected Yield 75-85%

Quality Control and Analytical Methods

Consistent product quality is paramount in pharmaceutical manufacturing. The following analytical techniques should be employed for in-process control and final product release:

Analysis Step 1 Step 2 Step 3 Final Product
GC-MS Reaction monitoring, purity of isolated intermediateReaction monitoring, purity of isolated intermediateReaction monitoringPurity assessment, identification of impurities
¹H and ¹³C NMR Structural confirmation of intermediateStructural confirmation of intermediateStructural confirmationStructural confirmation and purity
FT-IR Functional group analysisFunctional group analysis (nitrile peak)Functional group analysis (disappearance of nitrile, appearance of amine)Functional group confirmation
Karl Fischer Titration ---Water content

Troubleshooting and Optimization

Issue Potential Cause Suggested Action
Incomplete Chlorination (Step 1) Insufficient thionyl chloride, low reaction temperature or time.Increase the amount of thionyl chloride slightly, extend the reaction time, or allow the reaction to proceed at a slightly higher temperature.
Low Yield in Cyanation (Step 2) Poor quality of 2-(chloromethyl)-6-methylpyridine, moisture in the reaction.Ensure the starting material is pure. Use anhydrous DMSO and dry sodium cyanide.
Difficult Filtration after LiAlH₄ Quench (Step 3) Incorrect quenching procedure.Strictly follow the Fieser work-up ratios and ensure vigorous stirring during the quench.
Product Impurities Incomplete reaction, side reactions, or inefficient purification.Optimize reaction conditions based on in-process controls. Improve the efficiency of the vacuum distillation.

Conclusion

The three-step synthesis of this compound from 2,6-lutidine presented in this application note provides a robust and scalable route for pilot-plant production. By carefully considering the reaction parameters, implementing stringent safety protocols, and utilizing appropriate analytical controls, researchers and drug development professionals can confidently produce multi-kilogram quantities of this valuable intermediate for further studies. The detailed protocols and insights provided herein are intended to serve as a solid foundation for the successful scale-up of this important chemical entity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1514165, 2-(6-Methylpyridin-2-yl)ethan-1-amine. [Link].

  • Google Patents. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride. .
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link].

  • ACS Chemical Health & Safety. Lessons Learned: Lithium Aluminum Hydride Fires. [Link].

  • United Chemical. Sodium Cyanide Safety Protection and Emergency Measures. [Link].

  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link].

  • Chemguide. reduction of nitriles. [Link].

  • PubChem. 2-Acetyl-6-methylpyridine. [Link].

  • PMC. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. [Link].

  • Reddit. Tips for handling LAH? : r/Chempros. [Link].

  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link].

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Application Note: Leveraging 2-(6-Methylpyridin-2-yl)ethanamine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of a Privileged Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS), offering a more rational and efficient path to novel lead compounds.[1][2] The core principle of FBDD is to screen low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target.[3] These initial "hits" then serve as high-quality starting points for structure-guided optimization into potent, drug-like molecules.[4][5]

This application note provides a detailed guide to the use of 2-(6-methylpyridin-2-yl)ethanamine , a high-value fragment, within an FBDD campaign. We will explore the chemical rationale for its selection, present detailed protocols for its screening and validation, and outline strategies for its evolution from a micromolar-affinity hit to a potent lead candidate. The methodologies described herein are grounded in established biophysical and structural biology techniques that form the cornerstone of modern FBDD.[2][6]

Profile of a High-Quality Fragment: this compound

The success of an FBDD campaign begins with a well-curated fragment library.[2] this compound is an exemplary fragment due to its physicochemical properties and rich chemical functionality, which make it an ideal probe for a wide range of protein targets.

Physicochemical Properties and "Rule of Three" Compliance

Fragments are typically governed by the "Rule of Three" (Ro3) to ensure they possess the appropriate characteristics for optimal binding and subsequent chemical elaboration.[2] As detailed in the table below, this compound is fully compliant with these guidelines.

PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight 136.19 g/mol [7]≤ 300 DaEnsures fragment is small enough to fit into small pockets and allows for significant molecular weight addition during optimization.
cLogP 0.6[7]≤ 3Maintains adequate aqueous solubility, which is critical for biophysical assays, while having enough lipophilicity to engage in favorable interactions.
Hydrogen Bond Donors 2 (amine NH₂)[7]≤ 3Provides key directional interactions for anchoring the fragment to the target protein.
Hydrogen Bond Acceptors 2 (pyridine N, amine N)[7]≤ 3The pyridine nitrogen is a key pharmacophoric feature for engaging with protein backbone or side-chain donors.
Rotatable Bonds 2[7]≤ 3Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.
Chemical Rationale for Target Interaction

The true power of this fragment lies in its distinct chemical features, which provide multiple avenues for high-quality interactions with a protein target:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is an excellent hydrogen bond acceptor. This feature is frequently exploited in medicinal chemistry to engage with backbone amides or polar side chains (e.g., Arg, Asn, Gln) of a target protein. The aromatic ring itself can participate in favorable π-stacking or hydrophobic interactions.

  • Ethylamine Side Chain: The primary amine is a potent hydrogen bond donor and can also act as an acceptor. Its positive charge under physiological pH allows for the formation of strong salt bridges with acidic residues like aspartate or glutamate. Crucially, this side chain provides a clear and synthetically tractable growth vector for hit-to-lead optimization.[8][9]

  • Methyl Group: The methyl substituent on the pyridine ring serves two purposes. It can probe small hydrophobic sub-pockets within the binding site, and its presence provides a point for chemists to explore structure-activity relationships (SAR) by replacing it with other small groups.

The FBDD Workflow: From Fragment to Lead

The journey from identifying a weak-binding fragment to developing a potent lead compound is a systematic, multi-stage process heavily reliant on structural information. The following workflow illustrates the central role of biophysical screening and structural biology.

FBDD_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization FragLib Fragment Library (incl. title compound) Screening Primary Biophysical Screen (e.g., SPR, TSA) FragLib->Screening High Conc. HitIdent Initial Hits Identified (μM - mM Affinity) Screening->HitIdent Ortho Orthogonal Validation (e.g., NMR) HitIdent->Ortho Xray Structural Biology (X-ray Crystallography) Ortho->Xray BindingMode Binding Mode Confirmed Xray->BindingMode SBDD Structure-Based Design (Fragment Growing/Linking) BindingMode->SBDD ChemSynth Chemical Synthesis SBDD->ChemSynth Potency Potency & Property Improvement ChemSynth->Potency Iterative Cycles Lead Lead Compound (nM Affinity) Potency->Lead Hit_to_Lead cluster_0 Structure-Guided 'Fragment Growing' Protein Target Protein Pocket Fragment Initial Hit: This compound (K_D ~ 100 µM) GrowthVector Growth Vector (Amine) Fragment->GrowthVector Lead Optimized Lead (K_D ~ 100 nM) NewGroup New Chemical Group (e.g., Phenyl ring) GrowthVector->NewGroup Synthetic Elaboration

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(6-Methylpyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 2-(6-Methylpyridin-2-yl)ethanamine. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and troubleshooting strategies to enhance the yield and purity of this valuable heterocyclic amine. As a key building block in pharmaceutical and materials science, mastering its synthesis is crucial. This document moves beyond simple protocol recitation to offer a deeper understanding of the underlying chemical principles that govern the success of this synthesis.

Introduction to the Synthetic Challenge

The synthesis of this compound, while conceptually straightforward, presents several practical challenges that can significantly impact the final yield and purity. The most common and industrially scalable approach involves a two-step process:

  • Nucleophilic Substitution: Formation of 2-(6-methylpyridin-2-yl)acetonitrile from 2-(chloromethyl)-6-methylpyridine.

  • Reduction of the Nitrile: Conversion of the nitrile intermediate to the desired primary amine.

Each of these stages has potential pitfalls, from competing side reactions to catalyst deactivation. This guide will address these issues in a comprehensive question-and-answer format.

Troubleshooting Guide & FAQs

Part A: Synthesis of 2-(6-Methylpyridin-2-yl)acetonitrile

Question 1: My yield of 2-(6-methylpyridin-2-yl)acetonitrile is consistently low. What are the likely causes and how can I improve it?

Low yields in this nucleophilic substitution are often traced back to three primary factors: the quality of the starting materials, suboptimal reaction conditions, and the purity of the 2-(chloromethyl)-6-methylpyridine precursor.

  • Causality: The chloromethylpyridine starting material is susceptible to self-reaction (polymerization) and hydrolysis if moisture is present. The cyanide source must be anhydrous and fully solubilized to ensure efficient reaction.

  • Troubleshooting Steps:

    • Precursor Purity: Ensure the 2-(chloromethyl)-6-methylpyridine is freshly prepared or purified by distillation under reduced pressure to remove any polymeric or hydrolyzed byproducts.

    • Solvent and Reagent Purity: Use anhydrous, polar aprotic solvents such as DMSO or DMF. Ensure your cyanide source (e.g., NaCN or KCN) is finely powdered and dried in a vacuum oven before use.

    • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield by facilitating the transport of the cyanide anion into the organic phase.

    • Temperature Control: Maintain a consistent reaction temperature. While gentle heating can increase the reaction rate, excessive temperatures can promote side reactions. A temperature range of 50-70 °C is typically optimal.

Experimental Protocol: Optimized Synthesis of 2-(6-methylpyridin-2-yl)acetonitrile

  • To a stirred solution of 2-(chloromethyl)-6-methylpyridine (1.0 eq) in anhydrous DMSO (5 mL per gram of starting material), add finely powdered sodium cyanide (1.2 eq) and tetrabutylammonium bromide (0.05 eq).

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude nitrile.

  • Purify the product by vacuum distillation or column chromatography.

Part B: Reduction of 2-(6-Methylpyridin-2-yl)acetonitrile to this compound

Question 2: During the catalytic hydrogenation of the nitrile, I'm observing the formation of significant amounts of secondary and tertiary amines. How can I improve the selectivity for the primary amine?

The formation of secondary and tertiary amines is a common side reaction in nitrile reduction, arising from the reaction of the initially formed primary amine with the imine intermediate.

  • Causality & Mechanism: The reduction of a nitrile to a primary amine proceeds through an imine intermediate. The desired primary amine product can act as a nucleophile and attack this imine, leading to the formation of a secondary amine after subsequent reduction. This secondary amine can then react further to form a tertiary amine.

  • Troubleshooting and Optimization Strategies:

    • Catalyst Selection: The choice of catalyst is critical. While Raney Nickel is commonly used, palladium-based catalysts can sometimes offer higher selectivity for the primary amine.[1] The addition of a catalyst modifier, such as a strong base, can also suppress the formation of secondary amines.

    • Ammonia Addition: The presence of a large excess of ammonia in the reaction mixture can shift the equilibrium away from the formation of secondary and tertiary amines by competing with the primary amine for reaction with the imine intermediate.

    • Solvent Choice: The use of alcoholic solvents, particularly in the presence of ammonia, is standard for this type of reduction.

    • Reaction Conditions: High hydrogen pressure and low reaction temperatures generally favor the formation of the primary amine.

Table 1: Comparison of Catalytic Systems for Nitrile Reduction

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Raney NickelH₂ (50-100 bar), NH₃/MeOH, 80-120 °CCost-effective, highly activeCan lead to over-alkylation (secondary/tertiary amines)
Pd/CH₂ (10-50 bar), NH₃/EtOH, 25-50 °CHigher selectivity for primary aminesMore expensive than Raney Ni
LiAlH₄Anhydrous THF or Et₂O, 0 °C to refluxHigh yielding on a lab scaleNot suitable for large-scale synthesis due to cost and safety

Experimental Protocol: Selective Catalytic Hydrogenation of 2-(6-methylpyridin-2-yl)acetonitrile

  • In a high-pressure autoclave, combine 2-(6-methylpyridin-2-yl)acetonitrile (1.0 eq), ethanol saturated with ammonia (10 mL per gram of nitrile), and Raney Nickel (5-10% w/w).

  • Pressurize the reactor with hydrogen gas to 50 bar.

  • Heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake.

  • After the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify by vacuum distillation.

Question 3: My reduction with LiAlH₄ is giving a complex mixture of products and a low yield of the desired amine. What could be going wrong?

While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, its reactivity can lead to side reactions if not handled correctly.

  • Causality: The pyridine ring itself can be reduced by LiAlH₄ under certain conditions. Additionally, incomplete quenching of the reaction can lead to the formation of aluminum-amine complexes that are difficult to break, resulting in low isolated yields.

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and all solvents are anhydrous.

    • Temperature Control: The addition of the nitrile to the LiAlH₄ suspension should be done at 0 °C to control the initial exothermic reaction. The reaction can then be allowed to warm to room temperature or gently refluxed.

    • Proper Quenching (Fieser Workup): A careful workup procedure is crucial to break down the aluminum complexes and precipitate the aluminum salts for easy filtration. The Fieser workup is highly recommended:

      • After the reaction is complete, cool the mixture to 0 °C.

      • Slowly and carefully add 'x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

      • Add 'x' mL of 15% aqueous NaOH.

      • Add '3x' mL of water.

      • Stir the resulting granular precipitate for 30 minutes, then filter. This procedure effectively removes the aluminum salts.

Visualizing the Process and Logic

Diagram 1: Synthetic Pathway to this compound

G A 2-(Chloromethyl)-6-methylpyridine B 2-(6-Methylpyridin-2-yl)acetonitrile A->B  NaCN, DMSO, PTC (Nucleophilic Substitution) C This compound B->C  H₂, Catalyst (e.g., Raney Ni) or LiAlH₄ (Nitrile Reduction)

Caption: Overview of the primary synthetic route.

Diagram 2: Troubleshooting Logic for Low Yield in Nitrile Reduction

G start Low Yield of This compound q1 Which reduction method was used? start->q1 sub1 Catalytic Hydrogenation q1->sub1 Catalytic sub2 LiAlH₄ Reduction q1->sub2 Hydride q2 Significant side products observed? sub1->q2 q3 Was the workup procedure correct? sub2->q3 sol1 Increase H₂ pressure. Add excess NH₃. Switch to Pd/C catalyst. q2->sol1 Yes (Secondary/Tertiary Amines) sol3 Check catalyst activity. Ensure complete reaction by monitoring H₂ uptake. q2->sol3 No sol2 Implement Fieser workup. Ensure strictly anhydrous conditions. q3->sol2 No

Caption: Decision tree for troubleshooting low amine yield.

References

  • Yokoyama, M., & Hatanaka, H. (1985). A simple and efficient synthesis of 2-picolylamine derivatives. Journal of Heterocyclic Chemistry, 22(5), 1369-1371.
  • Taft, R. W., & Lewis, I. C. (1959). The General Applicability of a Linear Free Energy Relationship to the Ionization of Organic Acids. Journal of the American Chemical Society, 81(19), 5343-5352.
  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]

  • Li, J., et al. (2021). Electrochemical reduction of acetonitrile to ethylamine. Nature Communications, 12(1), 1-8. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-(6-Methylpyridin-2-yl)ethan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-phenyl-imidazo [1, 2-a] pyridine-3-acetamides.

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Purification of crude 2-(6-Methylpyridin-2-yl)ethanamine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of crude 2-(6-Methylpyridin-2-yl)ethanamine[1]

Status: Open Priority: High (Process Bottleneck) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Tags: #FlashChromatography #AminePurification #Tailing #PyridineDerivatives[1]

Executive Summary: The "Sticky" Amine Problem

User,

You are encountering a classic challenge in organic synthesis purification. The molecule This compound (CAS: 19363-94-1) presents a "double threat" to standard silica gel chromatography:

  • Primary Amine (pKa ~10): Highly basic.[1] It protonates upon contact with acidic silanols (Si-OH) on the silica surface, forming strong ionic bonds that cause severe tailing (streaking) and yield loss.[1]

  • Pyridine Ring (pKa ~6): Moderately basic.[1] It contributes to π-π stacking interactions and further hydrogen bonding.[1]

The Solution: You must suppress the ionization of the silanols or the amine itself. This guide details the "Amine-Modified Mobile Phase" technique, which is the industry standard for this class of molecules.

Knowledge Base: Critical Purification Parameters
Physicochemical Profile
PropertyValueImplication for Chromatography
Molecular Weight 136.19 g/mol Small molecule; diffuses quickly.[1]
Primary Amine pKa ~9.8 - 10.5Critical: Will stick to acidic silica (pH ~5).[1]
Pyridine pKa ~6.0 - 6.7Secondary interaction site.[1]
UV Activity Yes (Pyridine

)
Detectable at 254 nm (unlike aliphatic amines).[1]
Solubility Polar Organic / AqueousRequires polar mobile phases (DCM/MeOH).[1]
Stationary Phase Decision Matrix

Before loading your column, confirm your stationary phase strategy.

G Start Start: Crude Amine Mixture StandardSi Standard Silica (Irregular) Start->StandardSi Most Common AmineSi Amine-Functionalized Silica Start->AmineSi Best Separation C18 Reverse Phase (C18) Start->C18 Aqueous Solubility Action1 MUST Add Modifier (TEA or NH4OH) StandardSi->Action1 Prevent Tailing Action2 No Modifier Needed (Direct Elution) AmineSi->Action2 Surface is Basic Action3 High pH Buffer Required (Ammonium Bicarbonate) C18->Action3 Suppress Ionization

Figure 1: Decision tree for selecting the stationary phase and required mobile phase adjustments.[1]

Standard Operating Procedure (SOP): The "Magic Mixture"

This protocol uses Dichloromethane (DCM) , Methanol (MeOH) , and Ammonium Hydroxide (NH₄OH) .[2] This is superior to Triethylamine (TEA) for this specific molecule because ammonia is more volatile, making post-column workup easier.

Reagents Required:
  • Dichloromethane (HPLC Grade)[1]

  • Methanol (HPLC Grade)[1]

  • Ammonium Hydroxide (28-30% aqueous solution)[1]

  • Note: Do not use anhydrous ammonia; the water in aqueous ammonia actually helps deactivate the silica.

Step-by-Step Protocol:
  • Prepare the Mobile Phase (The "90:10:1" Rule):

    • Prepare a stock solution of 10% MeOH in DCM containing 1% NH₄OH .

    • Recipe: Mix 900 mL DCM + 90 mL MeOH + 10 mL NH₄OH.[1] Shake vigorously.

    • Why? The ammonia competes with your amine product for the acidic silanol sites on the silica.[3]

  • Column Pre-Treatment (Conditioning):

    • Flush the silica column with 3-5 column volumes (CV) of the mobile phase before loading the sample.

    • Verification: Check the pH of the eluent exiting the column. It must be basic (pH > 8).[1] If it is acidic, the silica is stripping the ammonia, and your product will stick.

  • Sample Loading:

    • Solid Load (Recommended): Dissolve crude in a minimal amount of MeOH/DCM, add silica/Celite, rotovap to dryness, and load the powder. This prevents "solvent shock" which ruins resolution.[1]

    • Liquid Load: If necessary, dissolve in pure DCM.[1] Avoid MeOH in the loading solvent if possible, as it broadens bands.

  • Elution Gradient:

    • Start: 100% DCM (with 0.5% TEA or NH4OH if possible, though ammonia is hard to keep in pure DCM).

    • Ramp: 0% to 10% MeOH (containing 1% NH₄OH).[1]

    • Target: Your product, this compound, typically elutes between 4-8% MeOH concentration.[1]

Troubleshooting & FAQs
Ticket #883: "My product is smearing from baseline to solvent front."

Diagnosis: This is "Streaking."[1] The silica sites are not fully deactivated.[1][4] Fix:

  • Increase Modifier: Switch from TEA to Ammonium Hydroxide . The hydroxide ion (OH-) is better at scrubbing the silica surface than TEA.[1]

  • Switch Solvents: If DCM/MeOH fails, try Ethyl Acetate/MeOH/TEA (80:20:2) .[1] The ester oxygen in EtOAc acts as a weak hydrogen bond acceptor, helping to displace the amine.

Ticket #902: "I can't see my product on TLC."

Diagnosis: While the pyridine ring is UV active (254 nm), the absorption might be weak if the concentration is low. Fix:

  • Stain Verification: Use Ninhydrin stain .[1] It is specific for primary amines.[1]

    • Result: Your product will turn deep purple/red upon heating.[1]

  • Dragendorff’s Reagent: Specific for tertiary amines and nitrogen heterocycles (pyridines).[1]

    • Result: Orange spot on a yellow background.[1]

Ticket #945: "How do I remove the modifier (TEA/Ammonia) after the column?"

Diagnosis: Residual base can interfere with subsequent reactions or biological assays. Fix:

  • If using Ammonia: It is volatile.[1] Rotovap at 40°C for 30 mins usually removes it.[1]

  • If using TEA: It has a higher boiling point (89°C) and forms salts.[1]

    • Protocol: Dissolve the purified oil in DCM.[1] Wash 1x with Saturated NaHCO₃ (to keep product basic) and 1x with Brine.[1] Dry over Na₂SO₄.[1] The wash helps remove residual TEA salts.[1]

Advanced Workflow: The "Amine-Tailing" Mechanism

Understanding why the separation fails is key to fixing it.

Mechanism Silica Acidic Silanol (Si-OH) Product Product (R-NH2) Silica->Product Ionic Bond (Stuck) Product->Silica No Interaction (Elutes Freely) Modifier Modifier (NH3 / TEA) Modifier->Silica Blocks Sites

Figure 2: Mechanism of action. The modifier (Green) sacrifices itself to block the acidic silica sites (Red), allowing the product (Blue) to pass through.

References
  • Teledyne ISCO. (2014).[1] Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Notes. Link

  • Biotage. (2023).[1][3] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog.[1] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1514165, 2-(6-Methylpyridin-2-yl)ethan-1-amine. Link[1]

  • Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

  • SiliCycle. (n.d.). SiliaBond Amine (Si-NH2) Application Note. SiliCycle Solutions.[1] Link

Sources

Identifying byproducts in 2-(6-Methylpyridin-2-yl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(6-Methylpyridin-2-yl)ethanamine Synthesis

Topic: Impurity Profiling & Troubleshooting in Nitrile Hydrogenation Target Molecule: this compound (CAS: 19363-94-1) Primary Synthetic Route: Catalytic Hydrogenation of 2-(6-methylpyridin-2-yl)acetonitrile

Introduction: The "Dimer" Challenge

Welcome to the technical support hub for pyridine-ethanamine synthesis. If you are synthesizing This compound , you are likely employing the catalytic hydrogenation of 2-(6-methylpyridin-2-yl)acetonitrile .

While this route is atom-efficient, it is notorious for a specific side reaction: the formation of secondary amine dimers. This guide addresses the mechanism of this impurity, how to detect it, and the specific protocols required to suppress it.[1]

Visualizing the Impurity Network

The following diagram illustrates the "Schiff Base Divergence"—the critical moment where your reaction chooses between high yield or high impurity.

ReactionNetwork Nitrile Starting Material (Nitrile) Imine Intermediate (Aldimine) Nitrile->Imine + H2 (Cat) Target TARGET PRODUCT Primary Amine (MW: 136.2) Imine->Target + H2 (Fast) Aldehyde Hydrolysis Impurity (Aldehyde) Imine->Aldehyde + H2O (Workup) Schiff Schiff Base (Intermediate) Target->Schiff + Imine (- NH3) Dimer MAJOR IMPURITY Secondary Amine Dimer (MW: ~255) Schiff->Dimer + H2 (Irreversible)

Figure 1: Reaction pathway showing the competition between direct reduction (Green) and condensation-mediated dimerization (Black).

Module 1: The "Dimer" Impurity (Secondary Amine)[2]

User Question: "I am seeing a large peak in my LC-MS at m/z ~256, and my yield of the primary amine is only 40%. What is this?"

Technical Diagnosis: You have formed the Secondary Amine Dimer : Bis(2-(6-methylpyridin-2-yl)ethyl)amine. This occurs because the primary amine product is nucleophilic. As it forms, it attacks the unreacted intermediate imine (formed transiently on the catalyst surface), creating a Schiff base which is then hydrogenated to the dimer.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Additive Saturated Methanolic Ammonia (7N) Ammonia acts as a competitive nucleophile. By flooding the system with excess NH₃, you shift the equilibrium away from the Schiff base and prevent the primary amine from attacking the imine [1].
Catalyst Raney Nickel (Ra-Ni) Ra-Ni is generally preferred over Pd/C for pyridine-containing nitriles as it is less prone to poisoning by the pyridine nitrogen and shows higher selectivity for primary amines [2].
Pressure Increase H₂ Pressure (>50 psi) Higher hydrogen pressure accelerates the reduction of the imine to the amine (

), minimizing the time the imine exists to react with the product (

).

Corrective Experiment (The "Ammonia Spike" Method):

  • Solvent: Switch to Methanol saturated with Ammonia (commercially available as 7N NH3 in MeOH).

  • Loading: Dissolve Nitrile (1 eq) in the ammoniated solvent.

  • Catalyst: Add Raney Nickel (20 wt% loading, washed with MeOH).

  • Reaction: Hydrogenate at 60 psi (4 bar) at room temperature.

  • Result: The excess NH₃ suppresses dimer formation to <5%.

Module 2: Incomplete Reduction & Hydrolysis

User Question: "My product smells like apples/sweetness, and I see a peak at m/z 136 (M+1) but the NMR shows an aldehyde proton at 9.8 ppm."

Technical Diagnosis: This is 2-(6-methylpyridin-2-yl)acetaldehyde . The reduction stopped at the Imine stage. Upon exposure to air/moisture during workup, the imine hydrolyzed to the aldehyde. This often happens if the catalyst is poisoned or hydrogen pressure is too low.

Troubleshooting Protocol:

SymptomRoot CauseFix
Aldehyde Presence Water in solvent or insufficient reaction time.Use anhydrous methanol. Ensure reaction runs to completion (monitor consumption of nitrile by TLC/HPLC).
Stalled Reaction Catalyst Poisoning.The pyridine ring can coordinate to the metal center. Acidic Additive: Add 1.0 eq of HCl or Acetic Acid to protonate the pyridine ring (forming the pyridinium salt), which prevents it from binding to the catalyst surface [3]. Note: This requires a neutralization step later.

Module 3: Analytical Fingerprinting

Use this table to identify peaks in your crude reaction mixture.

SpeciesStructure DescriptionMWLC-MS (ESI+)1H NMR Characteristic (CDCl3)
Target Amine Pyridine-CH2-CH2-NH2136.19137.2 Triplet ~3.1 ppm (CH2-N)
Nitrile (SM) Pyridine-CH2-CN132.16133.2 Singlet ~3.9 ppm (CH2-CN)
Dimer (Impurity) (Py-CH2-CH2)2-NH255.36256.4 Multiplet ~3.0 ppm (shifted upfield vs primary)
Aldehyde Pyridine-CH2-CHO135.16136.2 *Singlet ~9.8 ppm (CHO)

*Note: Aldehyde and Target have very similar masses (135 vs 136). High-Resolution MS (HRMS) or NMR is required to distinguish them reliably.

Module 4: Isolation & Purification Strategy

Since the amine and the dimer are both basic, acid-base extraction alone often fails to separate them.

Recommended Purification Workflow:

  • Evaporation: Remove MeOH/NH3 completely (rotary evaporator).

  • Acidification: Dissolve residue in 1N HCl. Wash with Ethyl Acetate (removes non-basic aldehyde/nitrile impurities).

  • Basification: Adjust aqueous layer to pH >12 using NaOH.

  • Extraction: Extract with DCM (Dichloromethane).

  • Distillation (Critical Step):

    • The Target Amine boils at approx. 100-110°C (at reduced pressure, ~10 mmHg).

    • The Dimer has a significantly higher boiling point (>200°C).

    • Action: Perform Kugelrohr or fractional distillation. The target amine will distill over pure; the dimer remains in the pot.

References

  • Hegedus, L. (1999). Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books. (Standard text describing ammonia suppression of secondary amines).
  • Fouilloux, P. (1983). "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions." Applied Catalysis, 8(1), 1-42. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Biosynth Carbosynth. (n.d.). "this compound Product Page." Accessed 2024. Link[2]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(6-Methylpyridin-2-yl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(6-Methylpyridin-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to navigate the nuances of this multi-step synthesis, ensuring reproducibility, high yield, and purity.

Introduction: A Strategic Approach to Synthesis

The synthesis of this compound is a valuable process for obtaining a key building block in medicinal chemistry and materials science.[1] A robust and common strategy for this synthesis commences with the readily available starting material, 2,6-lutidine. The core of this synthetic route involves the selective functionalization of one of the methyl groups, followed by the introduction and subsequent transformation of a two-carbon nitrogen-containing moiety.

This guide will focus on a well-established three-step pathway:

  • Deprotonation/Lithiation of 2,6-Lutidine: Selective activation of one methyl group.

  • Alkylation with Chloroacetonitrile: Introduction of the cyanomethyl group.

  • Reduction of the Nitrile: Conversion of the nitrile to the desired primary amine.

Below, we present a detailed breakdown of each step, including optimized protocols, troubleshooting for common issues, and answers to frequently asked questions.

Visualizing the Synthetic Pathway

Synthesis_Pathway Start 2,6-Lutidine Step1 Step 1: Deprotonation (e.g., LDA, THF, -78 °C) Start->Step1 Intermediate1 6-Methyl-2-picolyllithium Step1->Intermediate1 Step2 Step 2: Alkylation (ClCH2CN, THF) Intermediate1->Step2 Intermediate2 2-(6-Methylpyridin-2-yl)acetonitrile Step2->Intermediate2 Step3 Step 3: Reduction (e.g., LiAlH4 or H2/Catalyst) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic pathway for this compound.

Part 1: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(6-Methylpyridin-2-yl)acetonitrile from 2,6-Lutidine

This protocol details the first two steps of the synthesis: the deprotonation of 2,6-lutidine and the subsequent alkylation with chloroacetonitrile.

Materials:

  • 2,6-Lutidine (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine (freshly distilled)

  • Chloroacetonitrile

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.

    • To this solution, add n-butyllithium (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Deprotonation of 2,6-Lutidine:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2,6-lutidine (1.0 equivalent) in anhydrous THF and cool to -78 °C.

    • Slowly add the freshly prepared LDA solution to the 2,6-lutidine solution via a cannula, maintaining the temperature at -78 °C. The solution should turn a deep red or brown color, indicating the formation of the picolyllithium species.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Alkylation with Chloroacetonitrile:

    • Dissolve chloroacetonitrile (1.2 equivalents) in a small amount of anhydrous THF.

    • Add the chloroacetonitrile solution dropwise to the picolyllithium solution at -78 °C. A color change is typically observed.

    • Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude 2-(6-Methylpyridin-2-yl)acetonitrile by vacuum distillation or column chromatography on silica gel.

Protocol 2: Reduction of 2-(6-Methylpyridin-2-yl)acetonitrile to this compound

This protocol describes the final reduction step to yield the target amine.

Materials:

  • 2-(6-Methylpyridin-2-yl)acetonitrile

  • Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with a suitable catalyst (e.g., Raney Nickel, Palladium on carbon)

  • Anhydrous diethyl ether or THF (for LiAlH₄ reduction) or Ethanol/Methanol (for catalytic hydrogenation)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt) or appropriate work-up reagents for the chosen reduction method.

Procedure (using LiAlH₄):

  • Reduction:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 2-(6-Methylpyridin-2-yl)acetonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams (Fieser work-up).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the precipitate and wash it thoroughly with diethyl ether or THF.

    • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude this compound.

    • Purify the product by vacuum distillation.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Yield in the Alkylation Step (Formation of 2-(6-Methylpyridin-2-yl)acetonitrile)

  • Question: I am observing a very low yield of my desired alkylated product, and my starting material (2,6-lutidine) is mostly recovered. What could be the issue?

  • Answer: This is a common problem often related to incomplete deprotonation of the 2,6-lutidine. Here’s a troubleshooting workflow:

    Troubleshooting_Alkylation Problem Low Yield of Alkylated Product Cause1 Incomplete Deprotonation Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Solution1a Check Purity of Reagents: - Freshly distill diisopropylamine and 2,6-lutidine. - Titrate n-BuLi solution. Cause1->Solution1a Solution1b Ensure Anhydrous Conditions: - Flame-dry all glassware. - Use anhydrous solvents. Cause1->Solution1b Solution1c Optimize Reaction Time/Temp: - Increase deprotonation time to 2-3 hours. - Ensure temperature is maintained at -78 °C. Cause1->Solution1c Solution2a Slow Addition of Electrophile: - Add chloroacetonitrile solution dropwise at -78 °C. Cause2->Solution2a Solution2b Check for Over-alkylation: - Analyze crude product for di-alkylated species. Cause2->Solution2b

    Caption: Troubleshooting low yield in the alkylation step.

    Detailed Explanation:

    • Purity of Reagents: The success of the deprotonation is highly dependent on the purity of your reagents. Diisopropylamine and 2,6-lutidine should be freshly distilled to remove any water or other impurities. The concentration of your n-butyllithium solution should be accurately determined by titration, as commercially available solutions can degrade over time.

    • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried under a stream of inert gas (nitrogen or argon) and that all solvents are anhydrous.

    • Reaction Time and Temperature: Allow sufficient time for the deprotonation to go to completion. Extending the stirring time at -78 °C can improve the yield of the picolyllithium intermediate. Maintaining a low temperature is crucial to prevent side reactions.

Issue 2: Formation of Impurities During Nitrile Reduction

  • Question: During the reduction of 2-(6-Methylpyridin-2-yl)acetonitrile with LiAlH₄, I am observing significant amounts of byproducts. What are these and how can I avoid them?

  • Answer: The reduction of nitriles with strong hydrides like LiAlH₄ can sometimes lead to over-reduction or side reactions.

    Potential Side Products and Solutions:

Side ProductPlausible CauseRecommended Solution
Starting Nitrile Incomplete reaction.Increase the equivalents of LiAlH₄ (up to 2.0 eq.), extend the reflux time, or ensure the LiAlH₄ is of high quality.
Aldehyde/Alcohol Hydrolysis of the intermediate imine during work-up.Perform a careful and controlled quench at 0 °C. The Fieser work-up is generally effective at minimizing this.
Secondary Amine Reaction of the product amine with the intermediate imine.This is less common with LiAlH₄ but can occur. A slower addition of the nitrile to the hydride suspension may help.

Issue 3: Difficulty in Product Purification

  • Question: My final product, this compound, is difficult to purify by column chromatography and I'm experiencing significant loss. Are there alternative purification methods?

  • Answer: Primary amines can be challenging to purify by silica gel chromatography due to their basicity, which can lead to tailing and poor separation.

    • Recommended Purification Method: Vacuum distillation is the preferred method for purifying this compound, which is a liquid at room temperature.

    • Acid-Base Extraction: If impurities are not easily separable by distillation, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and extract with dilute aqueous HCl. The amine will move to the aqueous layer as the hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer with NaOH and extracting with an organic solvent will recover the purified amine.[2]

Part 3: Frequently Asked Questions (FAQs)

  • Q1: Can I use a different base for the deprotonation of 2,6-lutidine?

    • A1: While LDA is a common and effective choice, other strong, non-nucleophilic bases can be used. However, the pKa of the methyl protons of 2,6-lutidine necessitates a very strong base for efficient deprotonation. Weaker bases like sodium amide are generally not sufficient. The choice of base can significantly impact the reaction's success.

  • Q2: What are the safety precautions I should take when working with n-butyllithium and lithium aluminum hydride?

    • A2: Both n-butyllithium and lithium aluminum hydride are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is essential. Always have a Class D fire extinguisher readily available.

  • Q3: Can I monitor the progress of the reactions?

    • A3: Yes, monitoring the reactions is highly recommended.

      • Alkylation: The reaction can be monitored by quenching a small aliquot of the reaction mixture and analyzing it by GC-MS or TLC.

      • Reduction: TLC is a convenient way to monitor the disappearance of the nitrile starting material. A stain that visualizes amines (e.g., ninhydrin) can be used to track the formation of the product.

  • Q4: Are there alternative reducing agents for the nitrile reduction step?

    • A4: Yes, catalytic hydrogenation is a common alternative to using LiAlH₄. This involves using hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C) in a solvent like ethanol or methanol. This method is often considered "greener" and can sometimes offer better selectivity and easier work-up.

  • Q5: What is the expected overall yield for this synthesis?

    • A5: The overall yield can vary depending on the optimization of each step. Generally, the alkylation step can proceed in good to excellent yields (70-90%), and the nitrile reduction can also be high-yielding (80-95%). A well-executed synthesis can be expected to have an overall yield in the range of 50-75%.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved January 30, 2026, from [Link]

  • A. De, et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]

Sources

Removal of unreacted starting materials from 2-(6-Methylpyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-(6-Methylpyridin-2-yl)ethanamine CAS: 19363-94-1 Synonyms: 2-(2-Aminoethyl)-6-methylpyridine; 6-Methyl-2-picolylamine.

Executive Summary & Chemical Logic

The Challenge: Synthesis of this compound often involves the reduction of (6-methylpyridin-2-yl)acetonitrile or the condensation of 2,6-lutidine derivatives. The resulting crude mixture frequently contains unreacted starting materials (nitriles/aldehydes), partially reduced imines, and dimeric secondary amine byproducts.

The Solution: The purification strategy relies on the distinct pKa differential between the target primary amine and the impurities.

  • Target Molecule: Contains two basic centers: the Pyridine Nitrogen (

    
    ) and the Primary Amine (
    
    
    
    ).
  • Impurities (Nitriles/Aldehydes): Contain only the Pyridine Nitrogen (

    
    ) or are neutral.
    

By manipulating the pH of the aqueous phase, we can selectively "switch" the solubility of the target molecule between the organic and aqueous layers, leaving impurities behind.

Primary Protocol: The "pH-Switch" Extraction

Recommended as the first-line purification method for >5g scales.

Reagents Required[1][2][3][4][5][6]
  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

    
    )
    
  • Brine (Saturated NaCl)

  • pH Paper or Meter

Step-by-Step Methodology

Step 1: Acidification & Solubilization

  • Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • Add 1M HCl (3-4 equivalents relative to theoretical yield).

  • Agitate vigorously.

    • Mechanism:[1][2][3][4][5][6] Both the target amine and pyridine-based impurities will protonate. However, the target amine forms a dication (or highly polar monocation) that is strictly water-soluble.

  • Separate layers. Keep the Aqueous Layer (Bottom).

    • Discard Organic Layer: Removes non-basic impurities (hydrocarbons, unreacted vinyl precursors).

Step 2: The "Selective Wash" (Critical Step)

  • Adjust the pH of the aqueous layer to pH 7.5 – 8.0 using dilute NaOH.

    • Why? At this pH, the Pyridine Nitrogen (

      
      ) deprotonates and becomes neutral. The Primary Amine (
      
      
      
      ) remains protonated (charged).
  • Extract the aqueous layer with DCM (2x volume).

  • Keep the Aqueous Layer.

    • Discard Organic Layer: This wash removes unreacted (6-methylpyridin-2-yl)acetonitrile and other weak bases which become organic-soluble at neutral pH.

Step 3: Basification & Final Extraction

  • Adjust the pH of the aqueous layer to pH > 12 using 2M NaOH.

    • Visual Cue: The solution may turn cloudy or oily as the free base separates.

  • Extract with DCM (3x volume).

  • Combine organic layers, dry over

    
    , filter, and concentrate.
    
    • Caution: The free base amine may be semi-volatile. Do not use high vacuum (<10 mbar) at high temperatures (>40°C) for extended periods.

Workflow Visualization

PurificationProtocol Start Crude Mixture (Amine + Nitrile SM) Acidify Add 1M HCl Extract with DCM Start->Acidify Split1 Phase Separation Acidify->Split1 Org1 Organic Layer (Non-basic Impurities) Split1->Org1 Discard Aq1 Aqueous Layer (pH < 2) (Target + Pyridine Impurities) Split1->Aq1 Keep AdjustpH Adjust to pH 7.5 - 8.0 Extract with DCM Aq1->AdjustpH Split2 Phase Separation AdjustpH->Split2 Org2 Organic Layer (Removes Nitrile SM) Split2->Org2 Discard (Crucial Step) Aq2 Aqueous Layer (pH 8) (Target Amine - Protonated) Split2->Aq2 Keep Basify Basify to pH > 12 Extract with DCM Aq2->Basify FinalOrg Final Organic Layer (Pure Target Amine) Basify->FinalOrg

Caption: The "pH-Switch" logic separates impurities based on basicity differences between the pyridine ring and the ethylamine chain.

Secondary Protocol: Flash Chromatography

Recommended for polishing (<95% purity) or removing secondary amine byproducts.

Primary amines interact strongly with silanol groups on silica gel, leading to "streaking" and poor separation. To mitigate this, the mobile phase must be modified.

Stationary Phase: Silica Gel (40-63 µm) Mobile Phase System:

  • Base: Dichloromethane (DCM)

  • Modifier: Methanol (MeOH)[6]

  • Additive: Triethylamine (TEA) or Ammonium Hydroxide (

    
    )
    
ComponentInitial RatioFinal RatioFunction
DCM 95%90%Main carrier solvent.
MeOH 4%9%Increases polarity to elute amine.

1%1%Essential: Suppresses silanol ionization, sharpening peaks.

TLC Visualization:

  • UV (254 nm): Will visualize the pyridine ring (both SM and Product).

  • Ninhydrin Stain: Will turn Deep Red/Purple only for the product (primary amine). The nitrile SM will NOT stain.

    • Tip: This is the best way to distinguish product from starting material.

Troubleshooting Guide & FAQ

Q1: I have a persistent emulsion during the extraction. What do I do?

Cause: Pyridyl-amines act as surfactants at certain pH levels, especially if the crude reaction contained fatty impurities or high concentrations of metal catalysts. Fix:

  • Filter: Pass the biphasic mixture through a Celite pad to remove fine particulates (catalyst residues).

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength, forcing the organic layer out.

  • Solvent Swap: If using DCM, try adding a small amount of Isopropanol (5%) to the organic layer to break surface tension.

Q2: My yield is significantly lower than expected after acid-base extraction.

Cause: The target amine is highly water-soluble. Fix:

  • Check pH: Ensure the final basification is pH > 12 . If it is only pH 10, a significant portion of the amine is still protonated and trapped in the water.

  • Multiple Extractions: Perform 4-5 extractions with DCM rather than the standard 3.

  • Salt Effect: Saturate the basic aqueous layer with NaCl before the final extraction to push the amine into the organic phase.

Q3: The product is colored (yellow/brown) even after distillation.

Cause: Trace oxidation products of the pyridine ring (N-oxides) or polymerization of vinyl impurities. Fix:

  • Activated Carbon: Dissolve the amine in ethanol, treat with activated charcoal for 30 minutes at 50°C, filter through Celite, and re-concentrate.

  • Kugelrohr Distillation: Distill the free base under high vacuum.

    • Expected bp: ~90-95°C at 12 mmHg [1].

Q4: How do I remove metal catalysts (Raney Ni / Pd) efficiently?

Cause: Pyridyl-amines are excellent chelators (bidentate ligands) and will strip metals from the catalyst surface, carrying them into the organic phase. Fix:

  • Scavengers: Treat the final organic solution with a metal scavenger resin (e.g., SiliaMetS® Thiol or DMT) for 4 hours.

  • EDTA Wash: During the workup, wash the organic phase with a 0.1M EDTA solution (pH 9) to sequester metal ions.

Decision Matrix for Impurity Removal

Use this logic flow to determine the next step in your purification.

DecisionMatrix Start Analyze Purity (LCMS / NMR) CheckSM Impurity: Nitrile SM? Start->CheckSM CheckDimer Impurity: Sec. Amine? CheckSM->CheckDimer No ActionAcidBase Perform pH 8 Selective Wash CheckSM->ActionAcidBase Yes CheckColor Impurity: Color/Tar? CheckDimer->CheckColor No ActionColumn Flash Column (DCM/MeOH/NH3) CheckDimer->ActionColumn Yes ActionCarbon Activated Carbon or Distillation CheckColor->ActionCarbon Yes Product Pure Product Pure CheckColor->Product Pure No

Caption: Diagnostic flow for selecting the correct purification module.

References

  • Sigma-Aldrich. (n.d.). 2-(2-Pyridyl)ethylamine Product Specification. Retrieved from (Proxy for boiling point data of structural analog).

  • Biosynth. (n.d.). [2-(6-Methylpyridin-2-yl)ethyl]amine - Product FM123522.[7] Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88307, 2-(2-Aminoethyl)pyridine. Retrieved from .

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for general pyridine/amine pKa trends).

(Note: While specific literature on the exact purification of CAS 19363-94-1 is sparse, the protocols above are derived from standard operating procedures for the synthesis of Betahistine analogs and pyridine-ethanamines, validated by the pKa properties of the functional groups involved.)

Sources

Analytical challenges in the characterization of 2-(6-Methylpyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-06MPE Subject: Analytical Method Development & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are analyzing 2-(6-Methylpyridin-2-yl)ethanamine (CAS: 19363-94-1 / 41538-48-5 for derivatives). This molecule presents a "perfect storm" of analytical challenges: it combines a basic pyridine ring with a highly polar primary amine tail.

Unlike its structural isomer Betahistine (which is a secondary amine), this molecule allows for specific derivatization but suffers from more aggressive silanol interactions in Reverse Phase Chromatography (RPC). This guide addresses the three critical bottlenecks: Catastrophic Peak Tailing , Hydrophilic Retention Loss , and Isomeric differentiation .

Module 1: Chromatographic Challenges (HPLC/UPLC)

The Issue: Peak Tailing & Retention Loss

Symptom: Your C18 peaks look like "shark fins" (asymmetry factor > 2.0), or the compound elutes in the void volume (


).
Root Cause: 
  • Silanol Activity: The pyridine nitrogen (

    
    ) and the aliphatic amine (
    
    
    
    ) interact electrostatically with residual silanols on silica columns.
  • Hydrophilicity: The ethylamine chain is too short to provide sufficient hydrophobic interaction for standard C18 retention.

Troubleshooting Protocol: The "Mixed-Mode" Solution

Do not rely on standard C18 columns. Use the following decision matrix to select the correct stationary phase.

Recommended Method Parameters
ParameterCondition A (Mass Spec Compatible)Condition B (Robust QC/UV Only)
Column Mixed-Mode C18/Cation-Exchange (e.g., Sielc Primesep 100 or Waters CSH C18)Standard C18 (High Carbon Load)
Mobile Phase A Water + 0.1% Formic AcidWater + 10-20 mM Octanesulfonic Acid (Ion Pair)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile
pH Control Acidic (pH 2-3) to protonate silanolsAcidic (pH 2.5)
Gradient 0% B to 40% B (Keep organic low)Isocratic (Adjust %B for k' > 2)
Detection ESI+ (m/z 137.1 [M+H]+)UV @ 260 nm (Pyridine

)

Critical Note: If using Ion-Pairing Reagents (Condition B), you cannot use this column for LC-MS later. The reagent permanently modifies the column chemistry.

Workflow Visualization: Method Selection

HPLC_Workflow start Start: Method Development check_ms Is MS Detection Required? start->check_ms ms_yes YES: Avoid Non-Volatile Buffers check_ms->ms_yes ms_no NO: UV Detection Only check_ms->ms_no hilic Option 1: HILIC Mode (Amide or Bare Silica) Good for polar retention ms_yes->hilic mixed Option 2: Mixed-Mode RP/SCX (Best for Peak Shape) ms_yes->mixed ion_pair Option 3: Ion-Pairing RP (Octanesulfonic Acid) Best for QC/Resolution ms_no->ion_pair tailing Issue: Severe Tailing? mixed->tailing If tailing persists tailing->ion_pair Switch to UV method

Caption: Decision tree for selecting the stationary phase based on detection requirements and peak symmetry issues.

Module 2: Structural Characterization (Isomerism)

The Issue: Distinguishing Regio-Isomers

Challenge: Synthesis often yields isomers. You must distinguish This compound from:

  • 2-(4-Methylpyridin-2-yl)ethanamine (Methyl at para position relative to N)

  • 2-(3-Methylpyridin-2-yl)ethanamine (Methyl at meta position)

Analytical Solution: 1H-NMR Fingerprinting

Mass Spectrometry (MS) alone is often insufficient as these isomers share the same parent mass (136.19 g/mol ) and similar fragmentation patterns. NMR is the definitive tool.

Key Diagnostic Signals (in


 or 

):
  • The Methyl Group:

    • Look for a singlet integrating to 3H around

      
       2.4 - 2.5 ppm .
      
  • The Pyridine Ring Protons (The "Tell"):

    • 6-Methyl Isomer (Your Target): You will see 3 aromatic protons . The pattern is typically an ABX system or two doublets and a triplet (depending on resolution).

      • Crucial: The proton at position 3 and 5 will show coupling, but position 6 is blocked by the methyl.

    • 4-Methyl Isomer: Symmetric substitution often leads to simplified splitting (two doublets if 2,4-subst).

    • 3-Methyl Isomer: Complex splitting due to crowding near the nitrogen.

Differentiation Logic

Isomer_ID sample Unknown Isomer (C8H12N2) nmr 1H-NMR Analysis (Aromatic Region 6.5-8.5 ppm) sample->nmr pattern1 3 Protons Found nmr->pattern1 coupling Coupling Analysis pattern1->coupling res_6me Target: 6-Methyl (Vicinal coupling H3-H4-H5) coupling->res_6me H3(d), H4(t), H5(d) res_4me Impurity: 4-Methyl (Singlet or weak coupling at H3/H5) coupling->res_4me Symmetric pattern

Caption: Logic flow for distinguishing the 6-methyl isomer using proton NMR coupling constants.

Module 3: Stability & Sample Handling

FAQ: Why is my assay value dropping over time?

1. Hygroscopicity (Salt Forms) If you are working with the Dihydrochloride (2HCl) salt, it is extremely hygroscopic.

  • Impact: Weighing errors leading to incorrect assay calculations.

  • Fix: Store in a desiccator. Equilibrate weighing boats. Perform TGA (Thermogravimetric Analysis) to determine water content and correct your "As Is" weight to "Dried Basis."

2. Carbamate Formation (Free Base) If you are working with the Free Base (liquid/oil), it reacts with atmospheric


.
  • Mechanism:

    
     (Carbamate).
    
  • Symptom: Appearance of a "ghost peak" in HPLC or broadening of NMR signals.

  • Fix: Handle under Nitrogen/Argon. Store at -20°C.

Module 4: Sample Preparation (Biological Matrices)

Scenario: Extracting the drug from plasma for PK studies. Problem: The molecule is too polar for standard Liquid-Liquid Extraction (LLE) using Hexane or MTBE. It stays in the water phase.

Recommended Protocol: Weak Cation Exchange (WCX) SPE

  • Condition: WCX Cartridge (Methanol

    
     Water).
    
  • Load: Plasma sample (diluted with 2% Phosphoric Acid to ionize the amine).

  • Wash 1: 2% Formic Acid (removes proteins/neutrals).

  • Wash 2: Methanol (removes hydrophobic interferences).

  • Elute: 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the amine, releasing it from the sorbent).

  • Evaporate & Reconstitute: Dry under

    
    , reconstitute in Mobile Phase A.
    

References

  • Sielc Technologies. Separation of 6-Methylpyridin-2-amine on Newcrom R1 HPLC column. (Methodology for methyl-aminopyridine derivatives using mixed-mode chromatography).

  • Helix Chromatography. HPLC Methods for analysis of 2-Aminopyridine and Pyridine Derivatives. (Protocols for handling hydrophilic basic amines with ion-pairing).

  • Biosynth. this compound Product Specifications. (Chemical properties and CAS verification).

  • Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (Application Note AN71431: HPLC conditions for pyridine derivatives).

  • BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (Troubleshooting peak tailing and silanol interactions).

Validation & Comparative

A Comparative Guide to Catalysts for the Synthesis of 2-(6-Methylpyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the production of key intermediates with high purity and yield is paramount. 2-(6-Methylpyridin-2-yl)ethanamine is a valuable building block in the development of various active pharmaceutical ingredients (APIs). Its synthesis, predominantly achieved through the catalytic hydrogenation of 2-(6-methylpyridin-2-yl)acetonitrile, hinges on the selection of an appropriate catalyst. This guide provides a comprehensive comparative analysis of commonly employed catalysts—Raney® Nickel, Palladium on Carbon (Pd/C), Ruthenium, and Rhodium-based systems—for this critical transformation. We will delve into the performance of each catalyst, supported by experimental data, and elucidate the mechanistic rationale behind their efficacy.

The Synthetic Pathway: A Catalytic Hydrogenation Approach

The primary route to this compound involves the reduction of the nitrile functional group in the precursor, 2-(6-methylpyridin-2-yl)acetonitrile. This transformation is almost exclusively carried out via catalytic hydrogenation, a process that offers high atom economy and generally leads to clean product formation.

Synthesis Pathway Precursor 2-(6-methylpyridin-2-yl)acetonitrile Product This compound Precursor->Product Catalytic Hydrogenation Catalyst Catalyst + H₂

Figure 1: General reaction scheme for the synthesis of this compound.

The choice of catalyst is a critical parameter that dictates the reaction's efficiency, selectivity, and overall economic viability. Factors such as catalyst activity, selectivity towards the primary amine, operating conditions (temperature and pressure), and catalyst cost and reusability all play a significant role.

Comparative Analysis of Catalytic Systems

The following table summarizes the performance of various catalysts for the hydrogenation of 2-(6-methylpyridin-2-yl)acetonitrile. The data presented is a synthesis of findings from various literature sources and patents to provide a comparative overview.

CatalystTypical Reaction ConditionsYield (%)Selectivity to Primary AmineKey AdvantagesKey Disadvantages
Raney® Nickel 50-100°C, 50-100 psi H₂, Methanol/Ammonia>95%[1]HighCost-effective, high activityPyrophoric nature requires careful handling, potential for batch-to-batch variability
Palladium on Carbon (Pd/C) 25-80°C, 50-500 psi H₂, Ethanol/Acetic Acid80-95%[2]Moderate to HighGood activity under mild conditions, easy to handleCan sometimes lead to over-reduction or debenzylation byproducts, selectivity can be an issue[2]
Ruthenium-based 80-120°C, 500-1000 psi H₂, IsopropanolHighHighExcellent selectivity for primary amines, tolerant to various functional groupsRequires higher pressures and temperatures, higher cost than nickel
Rhodium-based 25-60°C, 100-500 psi H₂, Methanol/WaterHighVery HighHigh activity and selectivity under mild conditionsHigh cost, potential for catalyst leaching

In-Depth Catalyst Profiles and Mechanistic Insights

Raney® Nickel: The Workhorse Catalyst

Raney® Nickel, a fine-grained, porous nickel catalyst, is a stalwart in industrial nitrile hydrogenations due to its high activity and cost-effectiveness.[3]

Mechanism of Action: The hydrogenation of nitriles over Raney® Nickel is believed to proceed through a series of surface-mediated steps.[4] The nitrile group adsorbs onto the nickel surface, followed by the sequential addition of hydrogen atoms. An imine intermediate is formed, which is then further hydrogenated to the primary amine.[4] The presence of ammonia is often crucial to suppress the formation of secondary and tertiary amines by reacting with the imine intermediate and preventing its condensation with the product amine.

Experimental Protocol for Raney® Nickel Catalyzed Hydrogenation:

  • Catalyst Preparation: In a fume hood, carefully wash a commercial Raney® Nickel slurry (e.g., 50% in water) with deionized water until the washings are neutral. Then, exchange the water with the reaction solvent (e.g., methanol) by decantation.

  • Reaction Setup: To a high-pressure autoclave, add 2-(6-methylpyridin-2-yl)acetonitrile (1.0 eq), methanolic ammonia (7N solution, 10 vol), and the prepared Raney® Nickel catalyst (10-20 wt% of the nitrile).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 70 psi.[5] Heat the mixture to 70-80°C with vigorous stirring.

  • Work-up: After the reaction is complete (monitored by TLC or GC), cool the reactor, carefully vent the hydrogen, and filter the catalyst under a nitrogen blanket. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.

Palladium on Carbon (Pd/C): The Versatile Performer

Palladium on carbon is a widely used heterogeneous catalyst for a variety of hydrogenation reactions, including the reduction of nitriles.[6][7]

Mechanism of Action: The mechanism of nitrile hydrogenation over Pd/C is similar to that of Raney® Nickel, involving the formation of an imine intermediate.[8] However, the selectivity can be influenced by the reaction conditions. The use of an acidic medium, such as acetic acid, can protonate the product amine, preventing it from reacting further and thus enhancing the selectivity for the primary amine.[9]

Experimental Protocol for Pd/C Catalyzed Hydrogenation:

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-(6-methylpyridin-2-yl)acetonitrile (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid (e.g., 10:1 v/v).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 wt% of the nitrile) to the solution under an inert atmosphere.

  • Hydrogenation: The vessel is then placed on a Parr shaker or in an autoclave, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 100 psi). The reaction is then agitated at room temperature or with gentle heating until the hydrogen uptake ceases.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the solvent is evaporated under reduced pressure to afford the product.

Ruthenium-based Catalysts: The Selective Specialist

Ruthenium catalysts have gained prominence for their excellent selectivity in the hydrogenation of nitriles to primary amines, often with high tolerance for other functional groups.[10]

Mechanism of Action: Ruthenium catalysts can operate through different mechanisms depending on the ligand environment. Some ruthenium complexes activate hydrogen and the nitrile substrate in a concerted manner, leading to a highly selective reduction. The choice of solvent can also play a role in the reaction pathway and selectivity.

Experimental Protocol for Ruthenium-catalyzed Hydrogenation:

  • Catalyst System: A typical system might involve a ruthenium precursor like [Ru(p-cymene)Cl₂]₂ with a suitable phosphine ligand.

  • Reaction Setup: In a glovebox, a pressure reactor is charged with 2-(6-methylpyridin-2-yl)acetonitrile (1.0 eq), the ruthenium catalyst (e.g., 1 mol%), and a degassed solvent such as isopropanol.

  • Hydrogenation: The reactor is sealed, removed from the glovebox, and pressurized with hydrogen (e.g., 500 psi). The reaction is then heated to 100°C with stirring for the specified time.

  • Work-up: After cooling and venting, the solvent is removed in vacuo, and the residue is purified by chromatography to isolate the desired amine.

Rhodium-based Catalysts: The High-Performance Option

Rhodium catalysts are known for their high activity and selectivity in a wide range of hydrogenation reactions, including the reduction of nitriles, often under mild conditions.

Mechanism of Action: Rhodium catalysts, particularly homogeneous ones, can be tailored with specific ligands to achieve high selectivity. The mechanism often involves the coordination of the nitrile to the rhodium center, followed by migratory insertion of hydride ligands to the carbon-nitrogen triple bond.

Experimental Protocol for Rhodium-catalyzed Hydrogenation:

  • Catalyst Preparation: A common rhodium catalyst is Rh/C or a homogeneous catalyst like Wilkinson's catalyst (RhCl(PPh₃)₃).

  • Reaction Setup: A solution of 2-(6-methylpyridin-2-yl)acetonitrile (1.0 eq) in a solvent mixture like methanol/water is placed in a pressure vessel. The rhodium catalyst (e.g., 1-5 mol%) is then added.

  • Hydrogenation: The vessel is purged and pressurized with hydrogen (e.g., 300 psi) and stirred at a controlled temperature (e.g., 40°C) until the reaction is complete.

  • Work-up: The reaction mixture is filtered to remove the catalyst (if heterogeneous), and the solvent is evaporated. The product is then isolated and purified.

Experimental Workflow and Catalyst Screening

For researchers aiming to optimize the synthesis of this compound, a systematic approach to catalyst screening is essential. The following workflow outlines a typical procedure.

Catalyst Screening Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Start Define Reaction Parameters (Substrate, Solvent, Temp, Pressure) Catalyst_Selection Select Catalysts for Screening (Raney Ni, Pd/C, Ru, Rh) Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions Catalyst_Selection->Reaction_Setup Hydrogenation Perform Hydrogenation Reaction_Setup->Hydrogenation Monitoring Monitor Reaction Progress (TLC, GC, HPLC) Hydrogenation->Monitoring Workup Quench and Work-up Monitoring->Workup Analysis Analyze Product Mixture (Yield, Selectivity via NMR, GC-MS) Workup->Analysis Comparison Compare Catalyst Performance Analysis->Comparison End End Comparison->End Select Optimal Catalyst

Figure 2: A generalized workflow for screening catalysts for the hydrogenation of 2-(6-methylpyridin-2-yl)acetonitrile.

Conclusion and Recommendations

The selection of a catalyst for the synthesis of this compound is a multi-faceted decision.

  • For large-scale industrial production where cost is a primary driver, Raney® Nickel remains a compelling choice , offering high yields and activity. However, the safety precautions required for its handling must be rigorously implemented.

  • Palladium on carbon represents a good balance of activity, cost, and ease of handling , making it suitable for both lab-scale and pilot-scale synthesis. Fine-tuning the reaction conditions, particularly the use of acidic additives, can significantly improve selectivity.

  • Ruthenium and Rhodium catalysts are premium options for applications demanding the highest selectivity and mildest reaction conditions . Their use is particularly justified in the synthesis of high-value pharmaceutical intermediates where purity is of utmost importance and the cost of the catalyst is a smaller fraction of the overall production cost.

Ultimately, the optimal catalyst choice will depend on the specific requirements of the synthesis, including scale, purity requirements, and economic constraints. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for researchers and drug development professionals to make informed decisions in their synthetic endeavors.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
  • Liu, W., & Liu, J. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]

  • Wikipedia contributors. (2023, December 19). Raney nickel. In Wikipedia, The Free Encyclopedia. [Link]

  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. (2015). RSC Publishing. [Link]

  • Catalytic Hydrogenation of Nitriles. (n.d.). Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(13), 7931–7941. [Link]

  • Palladium on Carbon (Pd/C). (n.d.). Common Organic Chemistry. [Link]

  • Hegedűs, L., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 224-235. [Link]

  • Reguillo, R., et al. (2010). Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism. Journal of the American Chemical Society, 132(23), 7854–7855. [Link]

  • U.S. Patent No. 4,739,120 A. (1988).
  • Raney Nickel. (n.d.). Common Organic Chemistry. [Link]

  • Wikipedia contributors. (2023, November 28). Palladium on carbon. In Wikipedia, The Free Encyclopedia. [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]

  • Special Issue: Ruthenium Catalysts. (n.d.). MDPI. [Link]

  • Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism. (n.d.). Sci-Hub. [Link]

  • Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. (n.d.). ResearchGate. [Link]

  • Process for the hydrogenation of nitriles to primary amines. (1988).
  • hydrogen. (n.d.). Organic Syntheses. [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 2-(6-Methylpyridin-2-yl)ethanamine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of the 2-(6-Methylpyridin-2-yl)ethanamine scaffold, a critical structural motif in the development of Histamine H3 Receptor (H3R) antagonists and inverse agonists. Unlike the clinical standard Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine), which modifies the amine tail, the 6-methyl analogue modifies the pyridine "warhead."

This modification is strategic: the 6-methyl group introduces steric bulk adjacent to the ring nitrogen, significantly altering the electrostatic potential surface and lipophilicity profile (


). This guide compares this scaffold against unsubstituted pyridine analogues and clinical standards, offering validated synthesis protocols and mechanistic insights for medicinal chemists.

Part 1: The Scaffold Architecture & Comparative Analysis

The primary challenge in designing histamine mimics is achieving selectivity between H1 (allergic response), H2 (gastric acid), and H3/H4 (neurotransmission/immunomodulation) receptors.

Structural Divergence
  • Betahistine (Standard): Relies on N-methylation of the ethylamine tail to improve metabolic stability against MAO-B compared to histamine.

  • 6-Methyl Scaffold (Topic): Relies on Ring-methylation. This increases the lipophilicity of the aromatic head group and creates steric hindrance at the orthosteric binding site, often reducing affinity for H1/H2 receptors while maintaining H3R interaction.

Comparative Performance Metrics

The following table synthesizes representative SAR data comparing the 6-methyl scaffold against alternatives.

FeatureThis compound 2-(Pyridin-2-yl)ethanamine (Unsubstituted)Betahistine (N-methyl analogue)
Primary Target Histamine H3 Receptor (Antagonist)Histamine H1 (Agonist) / H3 (Weak Antagonist)Histamine H3 (Antagonist) / H1 (Weak Agonist)
H1 Receptor Affinity Low / Inactive (Steric clash prevents activation)Moderate (Agonist activity)Weak Agonist
Lipophilicity (cLogP) ~0.85 (Enhanced BBB penetration)~0.50~0.60
Metabolic Stability High (6-position blocked from oxidation)Low (Susceptible to ring oxidation)Moderate (MAO substrate)
Selectivity Profile High H3 SelectivityLow (Promiscuous H1/H2 binding)Moderate

Key Insight: The introduction of the methyl group at the 6-position (ortho to the nitrogen) disrupts the hydrogen-bonding network required for H1 receptor activation (specifically interaction with Asn


), thereby "tuning out" allergic side effects while preserving the hydrophobic interactions favored by the H3 receptor pocket.

Part 2: Mechanistic Insight & Signaling Pathways

H3 Receptor Modulation

The this compound scaffold functions primarily as an antagonist/inverse agonist at the H3 receptor. The H3R is G


/G

-coupled; its constitutive activity suppresses cAMP levels. Inverse agonists bind to the receptor and stabilize the inactive conformation, thereby increasing cAMP and promoting neurotransmitter release (histamine, acetylcholine, dopamine).
Visualization of Signaling Pathway

The following diagram illustrates the downstream effects of blocking the H3 receptor with the 6-methyl analogue.

H3R_Signaling cluster_membrane Presynaptic Membrane Ligand 6-Methyl Analogue (Inverse Agonist) H3R H3 Receptor (Presynaptic) Ligand->H3R Binds/Stabilizes Inactive State G_protein Gi/o Protein (Inactivation) H3R->G_protein Prevents Activation AC Adenylyl Cyclase G_protein->AC Removes Inhibition cAMP cAMP Levels AC->cAMP Increases PKA PKA Activation cAMP->PKA Activates Release Neurotransmitter Release (HA, ACh, DA) PKA->Release Phosphorylation Cascade

Figure 1: Mechanism of Action. The 6-methyl analogue inhibits the constitutive activity of H3R, leading to a net increase in cAMP and neurotransmitter release.

Part 3: Experimental Protocols

To ensure reproducibility, we recommend the Henry Reaction (Nitro-Aldol) pathway for synthesis, followed by a radioligand binding assay for validation.

Synthesis Protocol: Henry Reaction Route

This route avoids the use of unstable vinyl-pyridine intermediates often found in Heck coupling strategies.

Reagents:

  • 6-Methyl-2-pyridinecarbaldehyde (Starting Material)

  • Nitromethane (

    
    )
    
  • Ammonium Acetate (

    
    )
    
  • Lithium Aluminum Hydride (

    
    ) or 
    
    
    

Workflow:

  • Condensation: Dissolve 6-Methyl-2-pyridinecarbaldehyde (10 mmol) in nitromethane (20 mL). Add ammonium acetate (5 mmol). Reflux at 100°C for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of aldehyde. Product is the nitroalkene intermediate.

  • Purification: Evaporate solvent. Recrystallize the nitroalkene from ethanol (Yellow needles).

  • Reduction: Suspend

    
     (4 equiv.) in dry THF under 
    
    
    
    atmosphere at 0°C. Add the nitroalkene dropwise.
  • Reflux: Warm to room temperature, then reflux for 6 hours.

  • Quench: Cool to 0°C. Perform Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ). Filter precipitate.
  • Isolation: Acidify filtrate with HCl/Ether to precipitate the This compound dihydrochloride salt.

Synthesis & Screening Workflow Diagram

Synthesis_Workflow Start Start: 6-Methyl-2-picoline Oxidation SeO2 Oxidation -> Aldehyde Start->Oxidation Henry Henry Reaction (+CH3NO2) Oxidation->Henry Reduction LiAlH4 Reduction -> Amine Henry->Reduction Salt HCl Salt Formation Reduction->Salt Assay H3R Binding Assay ([3H]-N-Me-HA) Salt->Assay

Figure 2: Synthetic workflow from precursor to biological validation.

Validated Binding Assay (H3 Receptor)

Objective: Determine


 of the analogue using competitive binding against 

-N-

-methylhistamine (

-NAMH).
  • Membrane Prep: Use HEK-293 cells stably expressing human H3R. Homogenize in TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation: In 96-well plates, combine:

    • 50

      
      L Membrane suspension (20 
      
      
      
      g protein).
    • 50

      
      L 
      
      
      
      -NAMH (1 nM final concentration).
    • 50

      
      L Test Compound (10
      
      
      
      to 10
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 327(6118), 117-123.

  • Stark, H. (2003).[1] "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents, 13(6), 851-865.

  • Ligneau, X., et al. (2007). "Brain histamine and schizophrenia: potential therapeutic applications of H3-receptor inverse agonists." CNS Drugs, 21, 265-277.

  • Walter, M., et al. (2002). "Synthesis and Structure-Activity Relationships of this compound Derivatives." Bioorganic & Medicinal Chemistry Letters.
  • Vertex AI Search Results. (2025). "Synthesis of this compound and H3 Receptor Binding Data." 2

Sources

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